molecular formula C23H46O3 B052833 2-Hydroxytricosanoic acid CAS No. 2718-37-8

2-Hydroxytricosanoic acid

Cat. No.: B052833
CAS No.: 2718-37-8
M. Wt: 370.6 g/mol
InChI Key: JZWLIRVAYJRWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxytricosanoic acid is a very long-chain alpha-hydroxy fatty acid (VLC α-HFA) of significant interest in biochemical and biomedical research. Its primary research value lies in its role as a lipid mediator and a specific biomarker. This compound is a key subject of study in the field of lipidomics, particularly in the context of peroxisomal disorders and neurodegenerative diseases like X-linked adrenoleukodystrophy (X-ALD), where the accumulation of very long-chain fatty acids is a pathological hallmark. Researchers utilize this compound to investigate the mechanisms of fatty acid alpha-oxidation, a crucial metabolic pathway distinct from the more common beta-oxidation. Its mechanism of action involves interaction with specific enzymes like fatty acid hydroxylases and is being probed for its effects on cell membrane fluidity, signaling pathways, and myelin integrity. Furthermore, due to its amphiphilic nature, it serves as a valuable standard in mass spectrometry-based lipidomic profiling for the accurate identification and quantification of complex lipid species in biological samples. Beyond biomedical applications, this high-purity compound is also employed in the synthesis of specialized surfactants and ceramide analogs for studying skin barrier function and developing novel lipid-based nanomaterials.

Properties

IUPAC Name

2-hydroxytricosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLIRVAYJRWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949467
Record name 2-Hydroxytricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2718-37-8, 26632-12-2
Record name 2-Hydroxytricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxytricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026632122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxytricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Hydroxytricosanoic Acid: A Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid (C23H46O3) is a saturated 2-hydroxy very-long-chain fatty acid that has garnered increasing interest within the scientific community. Its presence in various natural sources and its association with important biological structures, such as sphingolipids, underscore its potential significance in physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, natural occurrences, and analytical methodologies for this compound, aimed at researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Discovery

The first significant report on the isolation and characterization of this compound from a natural source dates back to 1989. In a study focused on the lipid composition of the Caribbean marine sponge Amphimedon compressa, this compound, along with 2-hydroxydocosanoic acid, was identified as a major constituent of the phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497) fractions of the sponge's lipids.

Natural Sources

This compound has been identified in a diverse range of organisms, spanning the marine, plant, and animal kingdoms.

Marine Organisms

Marine sponges are a particularly rich source of this compound. Its presence has been documented in the following species:

  • Amphimedon compressa : As the source of its initial discovery, this sponge contains a significant amount of this compound.

  • Aplysina lacunosa

  • Pseudosuberites sp.

  • Suberites massa

Plants

This compound has also been detected in the plant kingdom, indicating its broader distribution in nature. Notable plant sources include:

  • Eucalyptus globulus : Found in the inner bark of this tree.

  • Grapevine (Vitis vinifera) : Detected in the leaves of various cultivars, including wild, kiyomi, and zweigeltrepe varieties.

Animals and Other Organisms

The presence of this compound extends to the animal kingdom, where it is often a component of complex lipids.

  • Caenorhabditis elegans : This nematode is known to have 2-hydroxy fatty acids as part of its metabolome.

  • Mammalian Tissues : In mammals, 2-hydroxy fatty acids, including by extension this compound, are primarily found as components of sphingolipids, which are abundant in the nervous system and skin. The biosynthesis is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1]

Quantitative Data

The concentration of this compound can vary significantly depending on the source organism and the specific tissue or lipid fraction analyzed. The following table summarizes the available quantitative data.

Natural SourceTissue/Lipid FractionConcentration/Abundance
Amphimedon compressaPhosphatidylethanolamine and Phosphatidylserine52% of total fatty acids (combined with 2-hydroxydocosanoic acid)
Eucalyptus globulusInner BarkData not available
Vitis vinifera (grapevine)LeavesData not available

Biosynthesis and Signaling Pathways

In mammals, the synthesis of 2-hydroxy fatty acids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1] This enzyme, located in the endoplasmic reticulum, hydroxylates a fatty acid at the alpha-carbon (C-2) position.[1] The resulting 2-hydroxy fatty acid can then be incorporated into various sphingolipids, such as ceramides (B1148491) and galactosylceramides. These 2-hydroxylated sphingolipids are crucial for the structural integrity of the myelin sheath in the nervous system and for the skin's permeability barrier.[1]

Recent studies have also implicated FA2H and its products in cellular signaling pathways related to cancer. Overexpression of FA2H, and consequently the production of 2-hydroxy fatty acids, has been shown to increase the chemosensitivity of gastric cancer cells by inhibiting the mTOR/S6K1/Gli1 signaling pathway.[1]

FA2H_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Sphingolipid_Synthesis Sphingolipid Synthesis cluster_Cellular_Functions Cellular Functions cluster_Cancer_Signaling Cancer Cell Signaling Fatty Acid Fatty Acid FA2H FA2H Fatty Acid->FA2H 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid 2-Hydroxylated Sphingolipids 2-Hydroxylated Sphingolipids 2-Hydroxy Fatty Acid->2-Hydroxylated Sphingolipids Myelin Sheath Stability Myelin Sheath Stability 2-Hydroxylated Sphingolipids->Myelin Sheath Stability Skin Barrier Function Skin Barrier Function 2-Hydroxylated Sphingolipids->Skin Barrier Function mTOR mTOR 2-Hydroxylated Sphingolipids->mTOR S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1 Increased Chemosensitivity Increased Chemosensitivity Gli1->Increased Chemosensitivity inhibition leads to

Caption: Biosynthesis of 2-hydroxy fatty acids by FA2H and their role in cellular functions and cancer signaling.

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve lipid extraction, purification, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Marine Sponges (General Protocol)
  • Sample Preparation: Lyophilize the fresh sponge tissue to remove water. Grind the dried tissue into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction of the powdered sponge tissue with a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent mixture for 8-12 hours.

    • Alternatively, use a modified Bligh-Dyer method: homogenize the powdered tissue in a mixture of chloroform, methanol, and water.

  • Phase Separation: After extraction, partition the extract by adding water to separate the chloroform layer (containing lipids) from the aqueous methanol layer.

  • Solvent Removal: Evaporate the chloroform from the lipid-containing layer under reduced pressure using a rotary evaporator.

  • Purification: The crude lipid extract can be further purified using column chromatography on silica (B1680970) gel to separate different lipid classes.

Lipid Extraction from Plant Leaves (General Protocol)
  • Sample Preparation: Fresh leaves should be immediately frozen in liquid nitrogen and then lyophilized. Grind the dried leaves into a fine powder.

  • Enzyme Inactivation: To prevent enzymatic degradation of lipids, immerse the powdered leaf tissue in hot isopropanol (B130326) (e.g., 75°C) for a few minutes.

  • Extraction:

    • Homogenize the tissue in a chloroform:methanol (2:1, v/v) mixture.

    • Allow the mixture to stir for several hours at room temperature.

  • Washing: Add a salt solution (e.g., 0.9% NaCl) to the extract to wash away non-lipid contaminants. Centrifuge to separate the phases.

  • Solvent Removal: Collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

Derivatization for GC-MS Analysis

To make this compound suitable for GC-MS analysis, the carboxylic acid and hydroxyl groups must be derivatized to increase their volatility. A two-step derivatization is commonly employed:

  • Esterification (Methylation):

    • Treat the dried lipid extract with a methylating agent such as boron trifluoride in methanol (BF3-MeOH) or methanolic HCl.

    • Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 15-60 minutes) to convert the carboxylic acid group to a methyl ester.

    • Extract the resulting fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane.

  • Silylation:

    • Evaporate the solvent from the FAMEs fraction.

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 60°C) for about 30-60 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 100-150°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a period. The exact program will depend on the column and the complexity of the sample.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific ions characteristic of the 2-hydroxy fatty acid TMS-ether methyl esters.

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Extraction Lipid Extraction cluster_Derivatization Derivatization cluster_Analysis Analysis Natural Source Natural Source Lyophilization & Grinding Lyophilization & Grinding Natural Source->Lyophilization & Grinding Solvent Extraction Solvent Extraction Lyophilization & Grinding->Solvent Extraction Phase Separation Phase Separation Solvent Extraction->Phase Separation Solvent Evaporation Solvent Evaporation Phase Separation->Solvent Evaporation Esterification (Methylation) Esterification (Methylation) Solvent Evaporation->Esterification (Methylation) Silylation Silylation Esterification (Methylation)->Silylation GC-MS Analysis GC-MS Analysis Silylation->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a fascinating very-long-chain fatty acid with a widespread natural distribution. Its discovery in marine sponges and subsequent identification in plants and animals highlight its conserved biological presence. The elucidation of its biosynthetic pathway via FA2H and its role as a constituent of structurally and functionally important sphingolipids have opened new avenues for research, particularly in the fields of neurobiology and oncology. The analytical methods outlined in this guide provide a robust framework for the continued investigation of this and other 2-hydroxy fatty acids in various biological matrices. Further research, especially in quantifying its presence in plant sources and exploring its full range of biological activities, is warranted and holds promise for future applications in medicine and biotechnology.

References

The Presence and Significance of 2-Hydroxytricosanoic Acid in Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped reservoir of novel chemical entities with significant potential for biomedical and pharmaceutical applications. Among the myriad of compounds produced by marine organisms, fatty acids and their derivatives represent a class of molecules with diverse biological activities. This technical guide focuses on 2-Hydroxytricosanoic acid, a very-long-chain alpha-hydroxy fatty acid that has been identified in several marine organisms. This document provides a comprehensive overview of its occurrence, quantitative data, detailed experimental protocols for its study, and an exploration of its potential biological roles and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and marine biotechnology.

Occurrence and Quantitative Data of this compound in Marine Organisms

This compound has been primarily identified in marine sponges, where it can be a significant component of the organism's lipid profile. These alpha-hydroxy fatty acids are typically found esterified to phospholipids (B1166683) within the cell membranes, suggesting a structural role in maintaining membrane fluidity and integrity.

Below is a summary of the quantitative data available on the occurrence of this compound and related 2-hydroxy fatty acids in specific marine sponges.

Marine OrganismSample Type2-Hydroxy Fatty Acid(s)Concentration/AbundanceReference(s)
Amphimedon compressaTotal Fatty Acids2-Hydroxydocosanoic acid & this compound52% of total fatty acid mixture
Pseudosuberites sp.Total Fatty AcidsSeries of C22-C27 2-hydroxy long-chain fatty acids~50% of total fatty acid mixture[1]
2-Hydroxyhexacosanoic acid26% of total fatty acid mixture[1]
Smenospongia aureaPhospholipids (Phosphatidylethanolamine)2-Hydroxy-22-methyltricosanoic acidPresence confirmed, but not quantified as a percentage of total fatty acids.[2][3]
Aplysina lacunosaPhospholipidsAlpha-hydroxy fatty acids"Considerable amounts" reported, but not specifically quantified.[2][3]
Verongula giganteaPhospholipidsSeries of C20-C25 2-hydroxy fatty acidsPresence confirmed, but not quantified as a percentage of total fatty acids.[4]
Aplysina archeriPhospholipidsSeries of C20-C25 2-hydroxy fatty acidsPresence confirmed, but not quantified as a percentage of total fatty acids.[4]

Experimental Protocols

The study of this compound from marine organisms involves a multi-step process encompassing extraction, isolation, and characterization. The following protocols are a synthesis of methodologies reported in the literature for the analysis of 2-hydroxy fatty acids from marine sponges.

Workflow for the Analysis of this compound

Figure 1. General experimental workflow for the analysis of this compound.
Lipid Extraction

This protocol is based on the widely used Folch or Bligh & Dyer methods for total lipid extraction.

  • Materials:

  • Procedure:

    • Homogenize a known weight of the freeze-dried marine organism tissue with a chloroform:methanol (2:1, v/v) solution. Use a solvent volume that is approximately 20 times the volume of the tissue sample.

    • After homogenization, agitate the mixture for 15-20 minutes at room temperature.

    • Filter the mixture to remove solid debris.

    • To the filtrate, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) layers.

    • Carefully collect the lower chloroform layer containing the lipids.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

Saponification and Extraction of Free Fatty Acids

This step cleaves the fatty acids from the glycerol (B35011) backbone of phospholipids and triglycerides.

  • Materials:

    • Methanolic KOH or NaOH (e.g., 0.5 M)

    • Hexane (B92381) or diethyl ether

    • HCl or H₂SO₄ for acidification

    • Water bath

  • Procedure:

    • Dissolve the dried lipid extract in a small volume of methanolic KOH or NaOH.

    • Heat the mixture in a water bath at 60-80°C for 1-2 hours to ensure complete saponification.

    • After cooling, add water to the mixture and acidify to a pH of approximately 2 using HCl or H₂SO₄. This protonates the fatty acid salts to their free acid form.

    • Extract the free fatty acids from the acidified aqueous solution using several portions of hexane or diethyl ether.

    • Combine the organic extracts and wash with water to remove any remaining mineral acid.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the total free fatty acids.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile form, typically a methyl ester.

  • Materials:

    • Methanolic HCl (e.g., 3 M) or Boron trifluoride-methanol (BF₃-methanol) reagent (14%)

    • Hexane

    • Saturated NaCl solution

    • Heating block or water bath

  • Procedure:

    • To the dried free fatty acid sample, add methanolic HCl or BF₃-methanol.

    • Heat the mixture at 60-100°C for 10-30 minutes. The optimal time and temperature may need to be determined empirically.

    • After cooling, add water and extract the FAMEs with hexane.

    • Wash the hexane extract with a saturated NaCl solution.

    • Dry the hexane layer over anhydrous sodium sulfate.

    • The resulting solution containing the FAMEs is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of FAMEs.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for FAME analysis.

  • Typical GC-MS Parameters:

    • Injection Mode: Splitless

    • Injector Temperature: 250-280°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 150°C, held for a few minutes, followed by a ramp of 3-5°C/min to a final temperature of 280-300°C, with a final hold time.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

  • Identification: The identification of this compound methyl ester is based on its retention time and the fragmentation pattern in the mass spectrum. Key diagnostic ions for 2-hydroxy FAMEs include a prominent peak at m/z 90, resulting from a McLafferty rearrangement involving the hydroxyl group.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used for the analysis of both underivatized and derivatized 2-hydroxy fatty acids and is particularly useful for preparative isolation.

  • For Underivatized Fatty Acids (Reversed-Phase HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acetic acid or formic acid to ensure the fatty acids are in their protonated form.

    • Detection: UV detection at low wavelengths (around 205 nm) or, for higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

  • For Derivatized Fatty Acids (for enhanced UV or fluorescence detection):

    • Derivatization: Esterification with a chromophoric or fluorophoric group (e.g., p-bromophenacyl bromide for UV detection).

    • Column and Mobile Phase: Similar to the analysis of underivatized fatty acids, but the detection wavelength is set to the maximum absorbance of the derivatizing group.

Potential Signaling Pathways and Biological Functions

While the precise signaling pathways regulated by this compound in marine organisms are yet to be fully elucidated, the broader roles of fatty acids as signaling molecules provide a framework for hypothesizing its function. Fatty acids are known to act as second messengers and modulators of key cellular processes.

The mTOR Signaling Pathway: A Potential Target

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability, including lipids. The mTOR signaling pathway exists in two distinct complexes, mTORC1 and mTORC2.

mTOR_Signaling cluster_input Cellular Inputs cluster_mTORC1 mTORC1 Pathway Nutrients Nutrients (Amino Acids, Glucose, Fatty Acids) mTORC1 mTORC1 Nutrients->mTORC1 + (Potential role for This compound) GrowthFactors Growth Factors GrowthFactors->mTORC1 + S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Figure 2. Simplified overview of the mTORC1 signaling pathway and the potential influence of fatty acids.

Given that very-long-chain fatty acids are essential components for membrane synthesis and energy storage, it is plausible that this compound, or its metabolites, could act as an intracellular signal of lipid sufficiency, thereby influencing mTORC1 activity. Activation of mTORC1 by fatty acids can promote anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy. Further research is needed to directly link this compound to the regulation of the mTOR pathway in marine invertebrates.

Biosynthesis of 2-Hydroxy Fatty Acids

The synthesis of 2-hydroxy fatty acids in eukaryotes is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) . This enzyme introduces a hydroxyl group at the alpha-carbon of a fatty acid. In marine organisms, the presence of this compound suggests the activity of a similar enzymatic system. The regulation of this enzyme's expression and activity could be a key control point in the biological function of this molecule.

FA2H_Biosynthesis TricosanoicAcid Tricosanoic Acid (C23:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) TricosanoicAcid->FA2H HydroxytricosanoicAcid This compound FA2H->HydroxytricosanoicAcid

Figure 3. Biosynthetic pathway for this compound.

Potential Biological Activities

While specific studies on the bioactivity of purified this compound from marine sources are limited, the general biological activities of compounds from marine sponges that produce this fatty acid, as well as the activities of other hydroxy fatty acids, suggest potential therapeutic applications.

  • Anti-inflammatory Activity: Marine sponges are a rich source of compounds with anti-inflammatory properties. Fatty acids and their derivatives can modulate inflammatory responses by interacting with various targets, including enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by influencing inflammatory signaling pathways such as NF-κB. It is hypothesized that this compound may contribute to the anti-inflammatory profile of the organisms in which it is found.

  • Cytotoxic Activity: Many natural products isolated from marine sponges exhibit potent cytotoxicity against cancer cell lines. The incorporation of very-long-chain fatty acids into the membranes of cancer cells can alter membrane fluidity and the function of membrane-associated proteins, potentially leading to apoptosis or cell cycle arrest. The cytotoxic potential of this compound is an area that warrants further investigation.

Conclusion and Future Directions

This compound is a significant and characteristic component of the lipidome of several marine sponge species. Its high abundance suggests an important structural and physiological role within these organisms. While detailed protocols for its extraction and analysis are well-established, further research is required to fully understand its biological functions and the signaling pathways it may modulate. The potential for this molecule to influence central metabolic regulators like mTOR, and its possible contribution to the known anti-inflammatory and cytotoxic activities of sponge extracts, makes it a compelling target for future drug discovery and development efforts.

Future research should focus on:

  • Quantitative screening: A broader survey of marine organisms to determine the distribution and concentration of this compound.

  • Bioactivity of the pure compound: Isolation of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to definitively determine its anti-inflammatory, cytotoxic, and other biological activities.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Biosynthetic pathway characterization: Identifying and characterizing the fatty acid 2-hydroxylase enzyme(s) responsible for its synthesis in marine organisms, which could open up avenues for biotechnological production.

References

The Pivotal Role of 2-Hydroxytricosanoic Acid in the Pathology of Demyelinating Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the function of 2-hydroxytricosanoic acid, a 2-hydroxy very-long-chain fatty acid (VLCFA), in the context of demyelinating diseases. Myelin, the lipid-rich sheath insulating nerve fibers, is crucial for rapid nerve impulse conduction. Its integrity is heavily dependent on a precise lipid composition, in which 2-hydroxylated sphingolipids play a critical structural role. The synthesis of these lipids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). Genetic mutations in the FA2H gene lead to a class of neurodegenerative disorders known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), characterized by progressive demyelination, spastic paraplegia, and brain iron accumulation. This guide will explore the biochemical significance of this compound, present quantitative data on lipid alterations in demyelinating conditions, detail experimental methodologies for its analysis, and visualize the implicated signaling pathways and experimental workflows.

Introduction: The Structural Significance of 2-Hydroxylated Fatty Acids in Myelin

The myelin sheath is a unique biological membrane, with lipids constituting approximately 70-85% of its dry weight.[1] This high lipid content is essential for the close packing and stability of the myelin layers.[1] Among the diverse lipid species, galactosylceramides and sulfatides (B1148509) are particularly abundant, and a significant portion of these contain 2-hydroxylated fatty acids (hFA).[2] It is estimated that 2-hydroxylated sphingolipids comprise about 25% of the lipids in the outer leaflet of the myelin membrane.[2] The 2-hydroxyl group is thought to contribute to the stability of the myelin sheath through the formation of hydrogen bonds.[3]

This compound (C23:0-OH) is a specific very-long-chain 2-hydroxy fatty acid that is a component of these critical myelin sphingolipids. Its synthesis is dependent on the enzyme fatty acid 2-hydroxylase (FA2H).[4] The paramount importance of 2-hydroxylated fatty acids is underscored by the severe neurological consequences of their absence.

The Role of FA2H and this compound in Demyelinating Diseases

The primary evidence linking 2-hydroxylated fatty acids to demyelination comes from studies on Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), an autosomal recessive disorder caused by loss-of-function mutations in the FA2H gene.[5] Individuals with FAHN exhibit a range of neurological symptoms including spasticity, dystonia, ataxia, and cognitive decline, with neuroimaging revealing leukodystrophy (white matter degeneration) and brain iron accumulation.[5][6]

Animal models deficient in Fa2h have corroborated these findings. While the initial formation of myelin appears largely normal in the absence of 2-hydroxylated sphingolipids, these mice develop late-onset axonal and myelin sheath degeneration.[2] This suggests that 2-hydroxylated fatty acids like this compound are not essential for the initial wrapping of axons by oligodendrocytes but are indispensable for the long-term maintenance and stability of the myelin sheath.[7]

In contrast to the structural role of 2-hydroxylated VLCFAs, the accumulation of non-hydroxylated VLCFAs is a hallmark of another demyelinating disease, X-linked adrenoleukodystrophy (X-ALD). In X-ALD, defects in the peroxisomal transporter ABCD1 lead to the buildup of saturated VLCFAs, which are believed to trigger neuroinflammation and demyelination.[8] This highlights the distinct and critical role of the 2-hydroxyl group in the function of VLCFAs within the central nervous system.

Quantitative Analysis of Lipid Alterations in Demyelinating Diseases

Precise quantitative data on this compound in demyelinating diseases is scarce. However, studies analyzing the broader lipid composition of myelin in these conditions provide valuable insights. The following tables summarize available data on changes in related lipid classes.

Table 1: Changes in 2-Hydroxy Fatty Acid-Containing Lipids in FA2H Deficiency

Lipid SpeciesWild-Type Mouse BrainFA2H Knockout Mouse BrainFold ChangeReference
2-Hydroxy Galactosylceramide (hFA-GalCer)PresentAbsentN/A[2]
Non-Hydroxy Galactosylceramide (nFA-GalCer)PresentIncreased-[2]
2-Hydroxy Sulfatide (hFA-Sulfatide)PresentAbsentN/A[2]
Non-Hydroxy Sulfatide (nFA-Sulfatide)PresentIncreased-[2]

Note: While specific concentrations were not provided in the reference, the study clearly demonstrates the complete absence of 2-hydroxylated sphingolipids and a compensatory increase in their non-hydroxylated counterparts in FA2H deficient mice.

Table 2: Alterations of Myelin Lipids in Multiple Sclerosis (MS) Lesions

Lipid ClassControl White Matter (Relative Abundance %)MS Lesion (Relative Abundance %)Key FindingsReference
SphingolipidsNormalReducedReduction in long-chain ceramides (B1148491) and hexosylceramides.[9]
SulfatidesNormalReducedDecrease in long-chain sulfatides.[9]
GlycerophospholipidsNormalIncreasedUpregulation of polyunsaturated species.[9]

Note: This table reflects general trends observed in lipidomic studies of MS lesions. The specific changes in this compound are not detailed but are encompassed within the broader sphingolipid and sulfatide categories.

Experimental Protocols

Extraction and Quantification of this compound from Brain Tissue via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesized methodology based on established procedures for the analysis of hydroxylated fatty acids.

4.1.1. Materials and Reagents

  • Brain tissue (e.g., corpus callosum from control and diseased animal models)

  • Internal Standard: Isotopically labeled this compound (e.g., D3-2-hydroxytricosanoic acid)

  • Chloroform/Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas supply

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (B92381)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

4.1.2. Procedure

  • Tissue Homogenization and Lipid Extraction (Folch Method):

    • Accurately weigh approximately 100 mg of frozen brain tissue.

    • Add a known amount of the internal standard.

    • Homogenize the tissue in 20 volumes of ice-cold chloroform/methanol (2:1, v/v).

    • Agitate the homogenate for 20 minutes at 4°C.

    • Centrifuge at 3000 x g for 10 minutes to pellet the tissue debris.

    • Collect the supernatant (total lipid extract).

    • Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen gas.

  • Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

    • Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic KOH.

    • Incubate at 80°C for 1 hour to saponify the lipids.

    • Cool the sample and add 1 mL of 14% BF3 in methanol.

    • Incubate at 100°C for 20 minutes for transesterification to FAMEs.

    • Quench the reaction by adding 2 mL of distilled water and 1 mL of hexane.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction twice and pool the organic layers.

    • Evaporate the hexane under a stream of nitrogen.

  • Silylation of Hydroxyl Groups:

    • To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

    • Evaporate the derivatization reagents under nitrogen and reconstitute the sample in a known volume of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm or equivalent polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions for the TMS derivative of this compound methyl ester and its internal standard.

4.1.3. Quantification

  • Generate a standard curve using known concentrations of this compound standard and a fixed amount of the internal standard.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualization of Pathways and Workflows

Signaling Pathways Implicated in FA2H Deficiency

The precise signaling cascade leading from the absence of 2-hydroxylated sphingolipids to demyelination is still under investigation. However, research suggests the involvement of pathways related to cellular stress, apoptosis, and inflammation. The following diagram illustrates a plausible signaling pathway.

FA2H_Deficiency_Pathway FA2H FA2H Enzyme hFA_Cer 2-Hydroxy Fatty Acid Ceramide FA2H->hFA_Cer Synthesizes Reduced_hFA Reduced/Absent 2-Hydroxy Sphingolipids FA2H->Reduced_hFA Absence leads to hFA_GalCer 2-Hydroxy Galactosylceramide hFA_Cer->hFA_GalCer Incorporated into Myelin_Stability Myelin Sheath Stability & Integrity hFA_GalCer->Myelin_Stability Maintains Axon_Support Long-term Axonal Support hFA_GalCer->Axon_Support Provides FA2H_mut FA2H Gene Mutation (FAHN) FA2H_mut->FA2H Loss of function Myelin_Instability Myelin Instability & Membrane Stress Reduced_hFA->Myelin_Instability Causes Oligo_Stress Oligodendrocyte Stress/Dysfunction Myelin_Instability->Oligo_Stress Induces Demyelination Demyelination Myelin_Instability->Demyelination Directly causes Signaling_Alteration Altered Signaling (e.g., cAMP, Autophagy) Oligo_Stress->Signaling_Alteration Triggers Apoptosis Oligodendrocyte Apoptosis Signaling_Alteration->Apoptosis Can lead to Apoptosis->Demyelination Results in Axonal_Degen Axonal Degeneration Demyelination->Axonal_Degen Leads to

Caption: Inferred signaling pathway in FA2H deficiency.

Experimental Workflow for this compound Analysis

The following diagram outlines the key steps in the experimental protocol for the quantification of this compound from brain tissue.

Experimental_Workflow Start Start: Brain Tissue Sample Homogenization 1. Homogenization & Lipid Extraction (Folch Method) Start->Homogenization Derivatization 2. Saponification & FAME Derivatization (BF3/Methanol) Homogenization->Derivatization Silylation 3. Silylation of Hydroxyl Group (BSTFA) Derivatization->Silylation GCMS 4. GC-MS Analysis Silylation->GCMS Quantification 5. Data Analysis & Quantification GCMS->Quantification End End: Concentration of This compound Quantification->End

Caption: Experimental workflow for GC-MS analysis.

Conclusion and Future Directions

This compound, as a key constituent of myelin sphingolipids, plays an indispensable role in the long-term stability and integrity of the myelin sheath. Its absence, due to mutations in the FA2H gene, is a direct cause of the demyelination observed in FAHN. This technical guide has provided an overview of its function, summarized the current understanding of lipid alterations in demyelinating diseases, offered a detailed experimental protocol for its analysis, and visualized the associated cellular pathways and workflows.

Future research should focus on obtaining more precise quantitative data on the levels of this compound and other 2-hydroxylated fatty acids in various demyelinating diseases, including multiple sclerosis. Elucidating the exact downstream signaling events triggered by the lack of these lipids will be crucial for identifying novel therapeutic targets. Furthermore, exploring strategies to restore the levels of 2-hydroxylated sphingolipids in the brain could open new avenues for the treatment of FAHN and potentially other demyelinating disorders. The development of lipid-based therapies that can cross the blood-brain barrier and be incorporated into myelin represents a promising, albeit challenging, future direction for drug development in this field.

References

Alpha-oxidation of very-long-chain fatty acids like 2-Hydroxytricosanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Alpha-Oxidation of Very-Long-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-oxidation pathway, a critical metabolic process for the degradation of specific fatty acids that cannot be metabolized through beta-oxidation. The focus is on the catabolism of very-long-chain fatty acids (VLCFAs), particularly 2-hydroxytricosanoic acid, detailing the biochemical cascade, key enzymes, cellular localization, and associated pathologies.

Introduction to Alpha-Oxidation

Alpha-oxidation (α-oxidation) is a metabolic pathway that shortens fatty acids by a single carbon atom from the carboxyl end.[1][2] This process is essential for the breakdown of fatty acids that have a methyl group at their beta-carbon (C3), which physically blocks the enzymes of the beta-oxidation pathway.[2][3][4] The most studied substrate for α-oxidation is phytanic acid, a 3-methyl branched-chain fatty acid obtained from the human diet through dairy products, ruminant fats, and some fish.[5][6][7]

Beyond branched-chain fatty acids, α-oxidation is also the primary degradation route for straight-chain 2-hydroxy fatty acids, including very-long-chain fatty acids (VLCFAs) like this compound.[8][9] The entire process of alpha-oxidation for these substrates is believed to occur within peroxisomes, membrane-bound organelles that house various lipid metabolic functions.[1][3][10][11] The resulting (n-1) fatty acid can subsequently enter the peroxisomal beta-oxidation pathway for further catabolism.[1][4]

Biochemical Pathway of 2-Hydroxy Fatty Acid Alpha-Oxidation

The degradation of a 2-hydroxy VLCFA such as this compound (C23) begins with the molecule already hydroxylated at the alpha-carbon. This process is distinct from the pathway for phytanic acid, which first requires hydroxylation. The principal pathway for this compound occurs in the peroxisomes and involves three key steps.[8]

Step 1: Activation to Acyl-CoA Derivative The initial step involves the activation of the 2-hydroxy fatty acid by attaching Coenzyme A (CoA) to form its corresponding acyl-CoA derivative, in this case, 2-hydroxytricosanoyl-CoA.[8] This reaction is catalyzed by an acyl-CoA synthetase.

Step 2: Carbon-Carbon Bond Cleavage This is the core step of α-oxidation for this substrate. The enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), which is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP), catalyzes the cleavage of the carbon-carbon bond between the first (C1) and second (C2) carbons of 2-hydroxytricosanoyl-CoA.[8][12][13] This reaction yields two products:

  • An aldehyde that is one carbon shorter than the original fatty acid (docosanal, a C22 aldehyde).[8]

  • Formyl-CoA, which is subsequently broken down into formate (B1220265) and eventually carbon dioxide (CO2).[1][12][13]

Step 3: Oxidation of the Aldehyde The resulting (n-1) aldehyde, docosanal, is then oxidized to its corresponding carboxylic acid, docosanoic acid (C22).[1] This reaction is carried out by an NAD(P)+ dependent fatty aldehyde dehydrogenase.[14][15]

The final product, docosanoic acid, is now a straight-chain VLCFA that can be further degraded through the peroxisomal beta-oxidation pathway.[8]

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome FA This compound (C23) AcylCoA 2-Hydroxytricosanoyl-CoA FA->AcylCoA Acyl-CoA Synthetase (ATP, CoA) Aldehyde Docosanal (C22-aldehyde) AcylCoA->Aldehyde 2-Hydroxyacyl-CoA Lyase 1 (HACL1) (TPP-dependent) FormylCoA Formyl-CoA AcylCoA->FormylCoA HACL1 n_minus_1_FA Docosanoic Acid (C22) Aldehyde->n_minus_1_FA Aldehyde Dehydrogenase (NAD+) BetaOx Peroxisomal Beta-Oxidation n_minus_1_FA->BetaOx CO2 CO2 FormylCoA->CO2 Hydrolysis Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis p1 Isolate Peroxisomes or Prepare Cell Lysate a1 Combine Sample, Buffer, and Cofactors p1->a1 p2 Synthesize Substrate (2-Hydroxytricosanoyl-CoA) a3 Add Substrate to Initiate Reaction p2->a3 p3 Prepare Reaction Buffer with Cofactors (TPP, Mg2+) p3->a1 a2 Pre-incubate at 37°C a1->a2 a2->a3 a4 Incubate at 37°C a3->a4 a5 Terminate Reaction (e.g., with Acid) a4->a5 an1 Separate Products (HPLC or GC-MS) a5->an1 an2 Quantify Product Formation (e.g., Docosanal) an1->an2 an3 Calculate Specific Activity (nmol/min/mg protein) an2->an3

References

2-Hydroxytricosanoic Acid: A Potential Biomarker in Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a very long-chain, saturated 2-hydroxy fatty acid that has emerged as a potential biomarker for a class of severe metabolic disorders known as peroxisomal biogenesis disorders (PBDs). These genetic conditions, which include Zellweger syndrome, are characterized by the failure to form functional peroxisomes, leading to the accumulation of specific metabolites. This guide provides a comprehensive overview of the role of this compound in these disorders, detailing its metabolism, analytical methodologies for its detection, and its potential involvement in cellular signaling pathways.

Biosynthesis and Metabolism of this compound

The metabolism of this compound is intricately linked to peroxisomal function. Its synthesis and degradation are key processes that are disrupted in peroxisomal disorders.

Biosynthesis: this compound is synthesized from its parent fatty acid, tricosanoic acid, through the action of the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme introduces a hydroxyl group at the alpha-carbon (C-2) of the fatty acid.

Degradation: The breakdown of this compound occurs in the peroxisomes via a process called α-oxidation. This pathway is distinct from the more common β-oxidation and is essential for the degradation of fatty acids with a methyl group at the β-carbon, as well as 2-hydroxy fatty acids. The key enzyme in this process is 2-hydroxyphytanoyl-CoA lyase, which cleaves the 2-hydroxy acyl-CoA into formyl-CoA and an aldehyde that is one carbon shorter. In PBDs, the absence of functional peroxisomes leads to a blockage of α-oxidation and the subsequent accumulation of 2-hydroxy fatty acids, including this compound.

Tricosanoic_acid Tricosanoic Acid 2_Hydroxytricosanoic_acid This compound Tricosanoic_acid->2_Hydroxytricosanoic_acid α-hydroxylation 2_Hydroxytricosanoyl_CoA 2-Hydroxytricosanoyl-CoA 2_Hydroxytricosanoic_acid->2_Hydroxytricosanoyl_CoA Activation Formyl_CoA Formyl-CoA 2_Hydroxytricosanoyl_CoA->Formyl_CoA Peroxisomal α-oxidation Docosanal Docosanal 2_Hydroxytricosanoyl_CoA->Docosanal Peroxisomal α-oxidation FA2H FA2H FA2H->2_Hydroxytricosanoic_acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->2_Hydroxytricosanoyl_CoA HACL1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) HACL1->Formyl_CoA HACL1->Docosanal Plasma_Sample Plasma Sample Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Plasma_Sample->Lipid_Extraction Hydrolysis Alkaline Hydrolysis (e.g., KOH in Methanol) Lipid_Extraction->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification FA_Extraction Fatty Acid Extraction (Hexane) Acidification->FA_Extraction Derivatization Derivatization (BSTFA + TMCS) FA_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Plasma_Sample Plasma Sample Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Plasma_Sample->Lipid_Extraction Hydrolysis Acidic Hydrolysis (e.g., HCl) Lipid_Extraction->Hydrolysis Derivatization TMAE Derivatization (Oxalyl chloride, 2-dimethylaminoethanol, methyl iodide) Hydrolysis->Derivatization LC_MSMS_Analysis LC-MS/MS Analysis Derivatization->LC_MSMS_Analysis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_HTA This compound 2_HTA_cyto This compound 2_HTA->2_HTA_cyto PPAR PPARα/γ 2_HTA_cyto->PPAR Potential Ligand Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPAR_RXR_nuc PPAR-RXR Heterodimer PPAR_RXR->PPAR_RXR_nuc Translocation PPRE PPRE PPAR_RXR_nuc->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Regulation

The Occurrence and Analysis of 2-Hydroxytricosanoic Acid in Plant and Animal Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid (2-OH-C23:0) is a saturated 2-hydroxy very-long-chain fatty acid. As a member of the broader class of alpha-hydroxy fatty acids (AHAs), it plays a significant role in the structure and function of complex lipids, particularly sphingolipids, in a variety of organisms. While not as commonly studied as its shorter-chain or even-chain counterparts, the presence of this compound in biological systems points to specific enzymatic pathways and physiological roles. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound in plant and animal tissues, detailed experimental protocols for its analysis, and an exploration of the metabolic pathways in which it is involved.

Data Presentation: Natural Abundance of this compound

Quantitative data for this compound is notably sparse in publicly available literature, with most studies focusing on the general class of 2-hydroxy fatty acids. However, existing research confirms its presence in various organisms, particularly in marine life and as a component of complex lipids in mammals.

Table 1: Quantitative Abundance of this compound in Animal Tissues

OrganismTissue/Lipid FractionMethod of AnalysisConcentration/AbundanceReference(s)
Amphimedon compressa (Marine Sponge)PhospholipidsGC-MS11.5% of total saturated hydroxy fatty acids[1]
Various EchinodermsTotal LipidsGC-MS/MSDetected, but not individually quantified[2]
RuminantsMilk FatGC-MS2-hydroxy fatty acids are present as minor components; C23 not specified.[3][4][5][6][7][8][9]

Table 2: Qualitative Occurrence of 2-Hydroxy Very-Long-Chain Fatty Acids (including C23) in Plant Tissues

Plant Group/SpeciesTissue/ComponentPrimary Function/RoleReference(s)
General (various species)Suberin (roots, bark)Protective barrier, control of water and solute transport[4][10][11][12]
Arabidopsis thalianaSuberin (roots, seed coat)Regulation of apoplastic transport, pathogen defense[4]
Nuts and SeedsSeed Oil/LipidsEnergy storage, membrane components[12][13][14][15][16][17][18]

Note: While 2-hydroxy fatty acids are known components of suberin and have been detected in various plant lipid analyses, specific quantitative data for this compound remains largely unreported.

Signaling and Biosynthetic Pathways

This compound is primarily synthesized through the alpha-oxidation of its precursor, tricosanoic acid. In mammals, it is a key component of sphingolipids, which are integral to cell membrane structure and signaling.

Mammalian Sphingolipid Biosynthesis Incorporating this compound

The biosynthesis of sphingolipids containing this compound follows the general pathway of sphingolipid synthesis, with the key differentiating step being the alpha-hydroxylation of the fatty acid precursor. This pathway is crucial for the formation of 2-hydroxy-ceramides and other complex sphingolipids.

Sphingolipid_Biosynthesis Tricosanoic_Acid Tricosanoic Acid (C23:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) 2_OH_Tricosanoic_Acid This compound FA2H->2_OH_Tricosanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_OH_Tricosanoic_Acid->Acyl_CoA_Synthetase 2_OH_Tricosanoyl_CoA 2-Hydroxytricosanoyl-CoA Acyl_CoA_Synthetase->2_OH_Tricosanoyl_CoA Ceramide_Synthase Ceramide Synthase (CerS) 2_OH_Tricosanoyl_CoA->Ceramide_Synthase Serine_Palmitoyltransferase Serine Palmitoyltransferase Dihydrosphingosine Dihydrosphingosine Serine_Palmitoyltransferase->Dihydrosphingosine L-Serine + Palmitoyl-CoA Dihydrosphingosine->Ceramide_Synthase Dihydroceramide 2-Hydroxy-Dihydroceramide Ceramide_Synthase->Dihydroceramide Dihydroceramide_Desaturase Dihydroceramide Desaturase Dihydroceramide->Dihydroceramide_Desaturase Ceramide 2-Hydroxy-Ceramide Dihydroceramide_Desaturase->Ceramide Sphingomyelin_Synthase Sphingomyelin Synthase Ceramide->Sphingomyelin_Synthase Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase Sphingomyelin 2-Hydroxy-Sphingomyelin Sphingomyelin_Synthase->Sphingomyelin Glucosylceramide 2-Hydroxy-Glucosylceramide Glucosylceramide_Synthase->Glucosylceramide

Caption: Mammalian biosynthesis of 2-hydroxy-sphingolipids.

Plant Biosynthesis of Tricosanoic Acid (C23:0) Precursor

The precursor to this compound is tricosanoic acid, a very-long-chain fatty acid (VLCFA). In plants, VLCFAs are synthesized in the endoplasmic reticulum through the fatty acid elongation (FAE) system. The synthesis of an odd-chain fatty acid like tricosanoic acid starts with an odd-chain primer, typically propionyl-CoA, followed by cycles of elongation.

Plant_VLCFA_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_FAE FAE Cycle Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Propionyl_CoA Propionyl-CoA Propionyl_CoA->FAS C16_C18_Acyl_ACP C16/C18-Acyl-ACP FAS->C16_C18_Acyl_ACP C16_C18_Acyl_CoA C16/C18-Acyl-CoA C16_C18_Acyl_ACP->C16_C18_Acyl_CoA Export & Acyl-CoA Synthetase FAE_Complex Fatty Acid Elongase (FAE) Complex C16_C18_Acyl_CoA->FAE_Complex Tricosanoyl_CoA Tricosanoyl-CoA (C23:0) FAE_Complex->Tricosanoyl_CoA Multiple Cycles Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAE_Complex Alpha_Hydroxylation Alpha-Hydroxylation (e.g., in Suberin Biosynthesis) Tricosanoyl_CoA->Alpha_Hydroxylation To Alpha-Hydroxylation KCS KCS KCR KCR KCS->KCR +2 Carbons HCD HCD KCR->HCD +2 Carbons ECR ECR HCD->ECR +2 Carbons ECR->KCS +2 Carbons

Caption: Plant biosynthesis of the tricosanoic acid precursor.

Experimental Protocols

The analysis of this compound requires specialized analytical techniques due to its long-chain nature and the presence of a hydroxyl group. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed.[19][20][21]

Workflow for the Analysis of this compound

Analysis_Workflow Sample Biological Sample (Plant or Animal Tissue) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Saponification Saponification/Hydrolysis (to release fatty acids) Lipid_Extraction->Saponification Derivatization Derivatization Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: General workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of fatty acids after conversion to volatile derivatives. For 2-hydroxy fatty acids, a two-step derivatization is typically required.

Objective: To quantify this compound in a biological sample.

Methodology:

  • Lipid Extraction:

    • Homogenize the tissue sample.

    • Extract total lipids using a modified Bligh and Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.[20]

    • Collect the organic phase containing the lipids.

  • Saponification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic NaOH or KOH (e.g., 0.5 M) and heat at 80-100°C for 1-2 hours to hydrolyze the ester linkages and release the fatty acids.

    • Acidify the solution with HCl to protonate the fatty acids.

    • Extract the free fatty acids with a non-polar solvent like hexane.

  • Derivatization:

    • Esterification: Convert the carboxylic acid group to a methyl ester by heating with BF₃-methanol or acidic methanol. This produces 2-hydroxy-tricosanoate methyl ester.

    • Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This increases the volatility of the compound. The reaction is typically carried out at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph:

      • Column: A polar capillary column (e.g., DB-23, SP-2380) is suitable for separating fatty acid methyl esters.

      • Injector: Split/splitless injector at a temperature of 250-280°C.

      • Oven Program: A temperature gradient is used, for example, starting at 100°C, ramping to 250°C at 3-5°C/min, and holding for a period to ensure elution of very-long-chain fatty acids.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode for identification of unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification of known compounds, monitoring characteristic ions of the derivatized this compound.

  • Quantification:

    • An internal standard (e.g., a deuterated or odd-chain 2-hydroxy fatty acid not present in the sample) should be added at the beginning of the sample preparation for accurate quantification.

    • A calibration curve is generated using a pure standard of this compound subjected to the same derivatization procedure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often be performed with less extensive derivatization compared to GC-MS.[19][20][21]

Objective: To quantify this compound in a biological sample using a multiple reaction monitoring (MRM) method.

Methodology:

  • Lipid Extraction and Saponification:

    • Follow the same procedure as for the GC-MS protocol to obtain the free fatty acids.

  • Derivatization (Optional but Recommended for Enhanced Sensitivity):

    • While underivatized fatty acids can be analyzed in negative ion mode, derivatization of the carboxylic acid group can improve ionization efficiency and chromatographic retention.

    • Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or an amine-containing tag allows for analysis in positive ion mode with high sensitivity.[5]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph:

      • Column: A reverse-phase C18 or C8 column is typically used.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid (for positive mode) or ammonium (B1175870) acetate (B1210297) (for negative mode).

      • Flow Rate: Typical analytical flow rates of 0.2-0.5 mL/min.

    • Tandem Mass Spectrometer:

      • Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the derivatization.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound (and its derivatized form) are monitored.

        • Precursor Ion (Negative Mode, Underivatized): [M-H]⁻, m/z 369.3

        • Product Ions: Characteristic fragments resulting from the collision-induced dissociation of the precursor ion (e.g., loss of water, decarboxylation). These transitions need to be optimized using a pure standard.

  • Quantification:

    • A stable isotope-labeled internal standard (e.g., D₄-2-hydroxytricosanoic acid) is ideal for the most accurate quantification.

    • A calibration curve is prepared with a pure standard of this compound.

Conclusion

This compound is a naturally occurring very-long-chain fatty acid found in a range of organisms from marine sponges to plants and mammals. Its primary role appears to be as a structural component of complex lipids, such as sphingolipids and suberin, which are vital for membrane integrity and the formation of protective barriers. While its presence is confirmed in various tissues, detailed quantitative data remains limited, highlighting an area for future research. The analytical methodologies outlined in this guide, particularly GC-MS and LC-MS/MS, provide robust frameworks for the accurate identification and quantification of this and other 2-hydroxy fatty acids. A deeper understanding of the distribution and metabolism of this compound will be crucial for elucidating its specific physiological functions and its potential as a biomarker or therapeutic target in various diseases.

References

Methodological & Application

Application Note: Analysis of 2-Hydroxytricosanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of 2-Hydroxytricosanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of this compound, a two-step derivatization process is employed. This involves an initial esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. This derivatization enhances the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. This method is crucial for researchers investigating metabolic pathways, such as fatty acid alpha-oxidation, and for professionals in drug development studying lipid metabolism and related disorders.

Introduction

This compound is a 2-hydroxy long-chain fatty acid. The analysis of such compounds is essential in various research fields, including the study of metabolic disorders where abnormal levels of hydroxy fatty acids can be indicative of specific enzymatic defects. Gas chromatography coupled with mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The derivatization of polar functional groups is a critical step in the GC-MS analysis of non-volatile molecules like this compound. The conversion to their corresponding methyl ester and TMS ether derivatives significantly improves their chromatographic behavior and allows for sensitive and specific detection by the mass spectrometer.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Lipid Extraction Sample->Extraction Esterification Esterification (to FAME) Extraction->Esterification Silylation Silylation (to TMS Ether) Esterification->Silylation GC_MS GC-MS Injection Silylation->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis Fragmentation of Derivatized this compound Parent [M]+• m/z 456 Frag1 [M-15]+ Loss of CH3 m/z 441 Parent->Frag1 -CH3 Frag2 [M-59]+ Loss of COOCH3 m/z 397 Parent->Frag2 -COOCH3 Frag3 α-cleavage m/z 203 Parent->Frag3 Frag4 [Si(CH3)3]+ m/z 73 Parent->Frag4

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for 2-Hydroxytricosanoic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 2-Hydroxytricosanoic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a 2-hydroxy very-long-chain fatty acid (VLCFA). The quantification of specific VLCFAs is crucial in biomedical research and clinical diagnostics, particularly for monitoring metabolic disorders such as peroxisomal biogenesis disorders.[1] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward liquid-liquid extraction for sample cleanup and reversed-phase chromatography for separation.

Principle

The method involves the extraction of this compound and an internal standard (IS) from a biological sample. After extraction, the analytes are separated using a C18 reversed-phase HPLC column.[2][3] The separated compounds are then ionized using electrospray ionization (ESI) in negative mode and detected by a triple quadrupole mass spectrometer.[4] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[5]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • LC-MS grade water[2]

  • LC-MS grade methanol[2]

  • LC-MS grade acetonitrile[2]

  • LC-MS grade isopropanol (B130326)

  • Formic acid (≥98%)[2]

  • Hexane (B92381) (HPLC grade)

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes (1.5 mL)

  • Glass test tubes (12 x 75 mm)[3]

Sample Preparation Protocol: Liquid-Liquid Extraction

This protocol is designed for the extraction of this compound from a 100 µL plasma sample.

  • Aliquoting: Pipette 100 µL of plasma sample, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d4 at 1 µg/mL in methanol) to each tube.

  • Protein Precipitation: Add 300 µL of cold isopropanol to each tube to precipitate proteins.[6]

  • Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass test tube.

  • Extraction: Add 1.0 mL of hexane to the supernatant, vortex for 3 minutes, and centrifuge at 2,000 x g for 5 minutes to separate the layers.[3]

  • Collection: Transfer the upper organic (hexane) layer to a new clean tube.[3]

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 Methanol:Water) and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the final supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

A reversed-phase separation is performed using a C18 column.[3][7] The use of a C8 column is also a viable alternative for fatty acid analysis.[4][8]

ParameterValue
HPLC System Ultimate 3000 or equivalent[7]
Column Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) or equivalent[7]
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.25 mL/min[7]
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 15°C[6]

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.080
2.080
12.098
15.098
15.180
18.080
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization.

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI)[7]
Spray Voltage -2.5 kV[7]
Capillary Temp 320°C[7]
Sheath Gas Flow 40 (arbitrary units)[7]
Aux Gas Flow 10 (arbitrary units)[7]
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 369.4325.4-15
This compound-d4 (IS) 373.4329.4-15

Note: The molecular weight of this compound (C23H46O3) is 370.62 g/mol . The precursor ion [M-H]⁻ is m/z 369.4. The product ion corresponds to the loss of CO2 (decarboxylation).

Data Presentation and Quantitative Performance

Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.

Table 3: Summary of Expected Quantitative Performance

ParameterExpected Value
Linear Range 5 - 2,500 ng/mL
LLOQ 5 ng/mL
ULOQ 2,500 ng/mL
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%
Recovery > 80%

Note: These values are typical for LC-MS/MS assays and should be established during method validation.[1]

Visualization of Experimental Workflow

LCMS_Workflow sample 1. Sample Collection (100 µL Plasma) spike 2. Protein Precipitation & IS Spiking sample->spike lle 3. Liquid-Liquid Extraction (Hexane) spike->lle drydown 4. Evaporation & Reconstitution (Nitrogen Stream) lle->drydown analysis 5. LC-MS/MS Analysis (C18 Column, Negative ESI) drydown->analysis data 6. Data Processing (Quantification) analysis->data

Caption: Workflow for this compound quantification.

References

Application Note and Protocol for GC-MS Analysis of 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a long-chain hydroxy fatty acid that plays a role in various biological processes. Its accurate quantification is crucial in several research areas, including the study of metabolic disorders and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity and selectivity. However, the inherent polarity and low volatility of this compound make it unsuitable for direct GC-MS analysis.[1][2]

To overcome these limitations, a chemical derivatization process is necessary. This involves converting the polar carboxyl and hydroxyl functional groups into less polar, more volatile, and thermally stable derivatives.[3] The most common and effective approach for hydroxy fatty acids is a two-step derivatization:

  • Esterification: The carboxylic acid group (-COOH) is converted into a methyl ester (-COOCH₃), typically a Fatty Acid Methyl Ester (FAME).[2][3]

  • Silylation: The hydroxyl group (-OH) is converted into a trimethylsilyl (B98337) (TMS) ether (-O-TMS).[1][3]

This application note provides a detailed protocol for the derivatization of this compound for subsequent GC-MS analysis.

Principle of the Method

The derivatization process significantly enhances the volatility and thermal stability of this compound, leading to improved chromatographic separation and detection by GC-MS.[3] The formation of a Fatty Acid Methyl Ester (FAME) from the carboxylic acid group and a trimethylsilyl (TMS) ether from the hydroxyl group yields a derivative that is amenable to gas chromatography. The mass spectrum of the derivatized compound provides characteristic fragmentation patterns that allow for confident identification and quantification.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of this compound.

Materials and Reagents
  • This compound standard

  • Anhydrous Methanol (CH₃OH)

  • Boron trifluoride-methanol solution (BF₃-MeOH, 14% w/v)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270)

  • Hexane (B92381) (GC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas (high purity)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes and tips

Sample Preparation and Derivatization Workflow

The following diagram illustrates the key steps in the derivatization of this compound for GC-MS analysis.

derivatization_workflow Workflow for this compound Derivatization sample Start with this compound Sample esterification Step 1: Esterification (BF3-Methanol) sample->esterification extraction1 Liquid-Liquid Extraction (Hexane/Water) esterification->extraction1 drying1 Drying of Organic Layer (Anhydrous Na2SO4) extraction1->drying1 evaporation Evaporation to Dryness (Nitrogen Stream) drying1->evaporation silylation Step 2: Silylation (BSTFA + 1% TMCS) evaporation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis

Caption: Experimental workflow for the two-step derivatization of this compound.

Step-by-Step Protocol

1. Esterification to form Fatty Acid Methyl Ester (FAME)

  • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL micro-reaction vial.

  • Add 500 µL of 14% Boron trifluoride-methanol solution to the vial.[1]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.[1]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

  • Cap the vial and vortex vigorously for 1 minute to extract the FAME into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[3]

2. Silylation to form TMS Ether

  • Evaporate the hexane from the vial containing the FAME extract to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the sample is completely dry as moisture will deactivate the silylating reagent.[3]

  • Add 50 µL of anhydrous pyridine to dissolve the dried residue.

  • Add 100 µL of BSTFA containing 1% TMCS to the vial.[3]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes.[3]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters for the analysis of the derivatized this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Temperature ProgramInitial 80°C, hold for 2 min
Ramp at 10°C/min to 250°C
Ramp at 5°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Rangem/z 50-600
Scan ModeFull Scan

Data Presentation

The derivatization process is expected to be highly efficient. The following table summarizes the expected mass-to-charge ratios (m/z) of key fragment ions for the di-derivatized this compound (methyl ester, TMS ether). This data is crucial for the identification of the target analyte in the mass spectrum.

AnalyteMolecular Weight (underivatized)Molecular Weight (derivatized)Key Fragment Ions (m/z)
This compound370.6 g/mol 456.8 g/mol (as FAME-TMS)M-15, M-57, and other characteristic fragments

Note: The exact fragmentation pattern should be confirmed by analyzing a derivatized standard.

Logical Relationships in Derivatization

The success of the GC-MS analysis is critically dependent on the successful completion of both derivatization steps. The following diagram illustrates the logical relationship between the functional groups and the required derivatization reactions.

logical_relationship Derivatization Logic for this compound start This compound carboxyl Carboxyl Group (-COOH) start->carboxyl hydroxyl Hydroxyl Group (-OH) start->hydroxyl esterification Esterification (e.g., BF3-Methanol) carboxyl->esterification silylation Silylation (e.g., BSTFA) hydroxyl->silylation fame Methyl Ester (-COOCH3) esterification->fame tms TMS Ether (-O-TMS) silylation->tms final_product Volatile Derivative for GC-MS fame->final_product tms->final_product

Caption: Logical flow from functional groups to the final derivatized product.

Conclusion

The described two-step derivatization protocol involving esterification followed by silylation is a robust and reliable method for the preparation of this compound for GC-MS analysis. This procedure effectively increases the volatility and thermal stability of the analyte, enabling accurate and sensitive quantification. Adherence to the detailed protocol and optimization of GC-MS parameters will ensure high-quality data for research, clinical, and drug development applications.

References

Application Notes and Protocols for the Sample Preparation of 2-Hydroxytricosanoic Acid from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and preparation of 2-hydroxytricosanoic acid from biological tissues for analysis, primarily by gas chromatography-mass spectrometry (GC-MS). The methodologies described are based on established lipid extraction and derivatization techniques.

Application Note 1: Liquid-Liquid Extraction (LLE) for Total Lipid Extraction

Introduction

Liquid-liquid extraction is a foundational technique for the isolation of total lipids from biological matrices. The methods of Folch and Bligh & Dyer are the most widely used, employing a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract a broad range of lipids, including this compound, from homogenized tissues.[1][2][3] These methods are robust for various tissue types, particularly brain tissue, which is enriched in complex lipids.[1][4][5]

Principle

The tissue is first homogenized in a mixture of chloroform and methanol. This monophasic system disrupts cell membranes and solubilizes lipids. The subsequent addition of water or a saline solution induces a phase separation, resulting in an upper aqueous phase containing polar non-lipid components and a lower organic phase containing the lipids.[1][4] The lipid-containing lower phase is then collected for further processing.

Advantages

  • High recovery of a broad range of lipids.

  • Well-established and widely validated methods.

  • Suitable for a variety of biological tissues.

Limitations

  • Use of chlorinated solvents.

  • Can be labor-intensive for large sample numbers.

  • Potential for co-extraction of non-lipid contaminants, which may require additional purification steps.

Application Note 2: Solid-Phase Extraction (SPE) for Fractionation and Cleanup

Introduction

Solid-phase extraction is a powerful technique for the selective isolation and purification of fatty acids from complex lipid extracts.[6] SPE can be used as a cleanup step after LLE to remove interfering substances or to fractionate lipid classes. For this compound, both reversed-phase and anion-exchange SPE can be employed.

Principle

  • Reversed-Phase SPE (RP-SPE): Utilizes a nonpolar stationary phase (e.g., C18). Hydrophobic molecules like fatty acids are retained on the sorbent while polar impurities are washed away. The fatty acids are then eluted with a nonpolar organic solvent.

  • Anion-Exchange SPE (AX-SPE): Employs a positively charged stationary phase. At an appropriate pH, the negatively charged carboxyl group of the fatty acid binds to the sorbent. Neutral and cationic impurities are washed away, and the fatty acids are eluted by changing the pH or increasing the ionic strength of the eluting solvent.

Advantages

  • High selectivity and efficient removal of interferences.[6]

  • Reduced solvent consumption compared to LLE.

  • Amenable to automation for high-throughput applications.

Limitations

  • Method development may be required to optimize recovery for specific analytes.

  • Recovery can be variable depending on the sorbent and elution conditions.

Application Note 3: Derivatization for GC-MS Analysis

Introduction

Due to its high boiling point and polar nature, this compound is not suitable for direct analysis by GC-MS. Derivatization is a critical step to increase its volatility and thermal stability.[7] A two-step derivatization process is typically employed: esterification of the carboxylic acid group followed by silylation of the hydroxyl group.

Principle

  • Esterification: The carboxylic acid is converted to its methyl ester (fatty acid methyl ester, FAME). This is commonly achieved using reagents like boron trifluoride in methanol (BF3-methanol) or by acid-catalyzed transesterification.[7]

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are highly effective for this purpose.[7][8][9]

The resulting derivatized this compound (2-TMS-tricosanoic acid methyl ester) is volatile and produces characteristic mass spectra, allowing for sensitive and specific quantification by GC-MS.

Advantages

  • Enables the analysis of non-volatile compounds by GC-MS.

  • Improves chromatographic peak shape and resolution.

  • Enhances detector response and sensitivity.

Limitations

  • Derivatization reactions need to be optimized to ensure complete conversion.

  • Reagents can be sensitive to moisture and require careful handling.

  • Potential for the introduction of artifacts if not performed correctly.

Quantitative Data Summary

The following table summarizes expected performance data for the sample preparation of 2-hydroxy very-long-chain fatty acids (VLCFAs) based on literature values for similar compounds. It is important to note that specific recovery and limit of detection for this compound may vary and should be determined during method validation.

ParameterLiquid-Liquid Extraction (Folch)Solid-Phase Extraction (Anion Exchange)GC-MS Analysis (after derivatization)
Analyte Recovery >90% (for total fatty acids)[10]74-100% (for hydroxy fatty acids)[11]N/A
Reproducibility (RSD) <15%[2]<15%[11]<15%[6]
Limit of Detection (LOD) N/AN/A0.2 - 10 ng on column[4]
Limit of Quantification (LOQ) N/AN/ATypically 3-5x LOD

Experimental Protocols

Protocol 1: Total Lipid Extraction from Brain Tissue using a Modified Folch Method

Materials:

  • Brain tissue

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge tubes, glass, with PTFE-lined caps

  • Centrifuge

  • Rotary evaporator or nitrogen evaporation system

Procedure:

  • Weigh approximately 1 g of frozen brain tissue and place it in a glass homogenizer.

  • Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the tissue thoroughly until a uniform suspension is obtained.

  • Transfer the homogenate to a glass centrifuge tube.

  • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[4]

  • Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the solid residue.

  • Carefully transfer the supernatant to a clean glass centrifuge tube.

  • Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the supernatant.

  • Vortex the mixture for 30 seconds and centrifuge at 2000 x g for 10 minutes to facilitate phase separation.

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully remove the upper aqueous phase using a Pasteur pipette.

  • Wash the lower organic phase by adding 2 mL of a 1:1 (v/v) methanol:water mixture, vortexing gently, and centrifuging again. Remove the upper phase.

  • Transfer the lower chloroform phase to a pre-weighed round-bottom flask.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C until further processing.

Protocol 2: Solid-Phase Extraction (Anion Exchange) of Fatty Acids

Materials:

  • Dried lipid extract from Protocol 1

  • Anion exchange SPE cartridges (e.g., SAX, 100 mg)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • 2% Formic acid in methanol

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Resuspend the dried lipid extract in 1 mL of methanol.

  • Condition the anion exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water (pH adjusted to > 8.0).

  • Load the resuspended lipid extract onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water (pH > 8.0) to remove polar, non-ionic interferences.

  • Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.

  • Elute the fatty acids with 1 mL of 2% formic acid in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen.

Protocol 3: Derivatization of this compound for GC-MS Analysis

Materials:

  • Dried fatty acid extract from Protocol 2

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (B92381), GC grade

  • Saturated NaCl solution

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

Part A: Methyl Esterification

  • To the dried fatty acid extract, add 0.5 mL of 14% BF3-methanol.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

Part B: Silylation

  • To the dried FAMEs, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[8]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[8]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.

Visualizations

experimental_workflow_LLE start Biological Tissue homogenization Homogenization (Chloroform:Methanol 2:1) start->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 phase_separation Phase Separation (Addition of 0.9% NaCl) centrifugation1->phase_separation centrifugation2 Centrifugation phase_separation->centrifugation2 lower_phase Collect Lower Organic Phase centrifugation2->lower_phase evaporation Evaporation lower_phase->evaporation lipid_extract Total Lipid Extract evaporation->lipid_extract

Caption: Liquid-Liquid Extraction Workflow.

experimental_workflow_SPE start Total Lipid Extract conditioning SPE Cartridge Conditioning start->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution fatty_acid_fraction Fatty Acid Fraction elution->fatty_acid_fraction

Caption: Solid-Phase Extraction Workflow.

experimental_workflow_derivatization start Fatty Acid Fraction esterification Methyl Esterification (BF3-Methanol) start->esterification extraction Hexane Extraction esterification->extraction evaporation1 Evaporation extraction->evaporation1 silylation Silylation (BSTFA + TMCS) evaporation1->silylation gcms_ready Sample for GC-MS silylation->gcms_ready

Caption: Derivatization Workflow for GC-MS.

References

Application Notes and Protocols for the Use of 2-Hydroxytricosanoic Acid as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. The inherent complexity of the lipidome and the variability introduced during sample preparation and analysis necessitate the use of internal standards. 2-Hydroxytricosanoic acid, a C23:0 alpha-hydroxy long-chain fatty acid, serves as an excellent internal standard for the quantification of various lipid classes, particularly ceramides (B1148491) and other sphingolipids, due to its structural similarity and its infrequent natural occurrence in most biological systems. Its unique mass also allows for clear differentiation from endogenous fatty acids.

These application notes provide detailed protocols for the use of this compound as an internal standard in lipidomics workflows, covering sample preparation, lipid extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Key Properties of this compound

PropertyValue
Chemical Formula C₂₃H₄₆O₃
Molecular Weight 370.61 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and chloroform (B151607)
Purity ≥98% recommended for use as an internal standard

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum using this compound as an Internal Standard

This protocol outlines a modified Bligh-Dyer extraction method for plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound internal standard stock solution (1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Preparation: Thaw plasma/serum samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum. Add 10 µL of a working solution of this compound (e.g., 10 µg/mL in methanol) to achieve a final concentration of approximately 200 ng/mL in the final extraction volume. Vortex briefly.

  • Lipid Extraction:

    • Add 200 µL of methanol to the sample, vortex for 30 seconds.

    • Add 100 µL of chloroform, vortex for 30 seconds.

    • Add 100 µL of deionized water, vortex for 1 minute to induce phase separation.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass syringe and transfer it to a new tube.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., Acetonitrile/Isopropanol/Water 65:30:5 v/v/v with 10 mM ammonium (B1175870) formate).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Protocol 2: Lipid Extraction from Cultured Cells using this compound as an Internal Standard

This protocol is suitable for adherent or suspension cultured cells.

Materials:

  • Cultured cells (e.g., 1 x 10⁶ cells)

  • This compound internal standard stock solution (1 mg/mL in methanol)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Chloroform (LC-MS grade)

  • Cell scraper (for adherent cells)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol and scrape the cells.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C), discard the supernatant, and wash twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold methanol.

  • Internal Standard Spiking: To the cell suspension in methanol, add 10 µL of a working solution of this compound (e.g., 10 µg/mL in methanol).

  • Lipid Extraction:

    • Transfer the cell suspension to a glass tube.

    • Add 500 µL of chloroform and vortex vigorously for 2 minutes.

    • Add 400 µL of water and vortex for 1 minute.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 15 minutes at 4°C.

  • Lipid Collection: Collect the lower organic phase and transfer to a new tube.

  • Drying: Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the appropriate solvent for LC-MS analysis.

  • Analysis: Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions (Example):

ParameterValue
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate & 0.1% Formic Acid
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate & 0.1% Formic Acid
Gradient 0-2 min, 40-43% B; 2-2.1 min, 43-50% B; 2.1-12 min, 50-54% B; 12-12.1 min, 54-70% B; 12.1-18 min, 70-99% B; 18-20 min, 99% B; 20-20.1 min, 99-40% B; 20.1-25 min, 40% B
Flow Rate 0.4 mL/min
Column Temperature 55°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Example for Negative Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr
Collision Gas Argon

Predicted MRM Transitions for this compound:

Multiple Reaction Monitoring (MRM) is a sensitive technique for quantification. The following are predicted MRM transitions for this compound in negative ion mode. Users should optimize these on their specific instrument.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Predicted
369.33 [M-H]⁻325.34 [M-H-CO₂]⁻15-25
369.33 [M-H]⁻73.0 [Fragment]⁻20-30

Data Presentation

Table 1: Quantitative Performance of this compound as an Internal Standard (Illustrative Data)

This table presents hypothetical data to illustrate the expected performance.

Analyte (Ceramide Species)Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Linearity (R²)
Cer(d18:1/16:0)109.8 ± 0.498>0.99
Cer(d18:1/18:0)1010.1 ± 0.5101>0.99
Cer(d18:1/24:0)109.5 ± 0.695>0.99
Cer(d18:1/24:1)1010.3 ± 0.3103>0.99

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis start Biological Sample (Plasma, Cells, Tissue) spike Spike with This compound Internal Standard start->spike extraction Liquid-Liquid Extraction (e.g., Bligh-Dyer) spike->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collection Collect Organic Phase phase_sep->collection drying Dry Down (Nitrogen Evaporation) collection->drying reconstitution Reconstitute in LC Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_proc Data Processing (Peak Integration, Normalization) lcms->data_proc quant Quantification of Endogenous Lipids data_proc->quant

Caption: Lipidomics workflow using this compound as an internal standard.

ceramide_pathway cluster_denovo De Novo Synthesis cluster_sphingomyelin Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway cluster_downstream Downstream Signaling palmitoyl_coa Palmitoyl-CoA + Serine dihydrosphingosine 3-ketodihydrosphingosine -> Dihydrosphingosine palmitoyl_coa->dihydrosphingosine SPT kdsr KDS cerS Ceramide Synthases (CerS1-6) desat Dihydroceramide Desaturase (DES1) dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide CerS ceramide Ceramide dihydroceramide->ceramide DES1 apoptosis Apoptosis ceramide->apoptosis cell_cycle Cell Cycle Arrest ceramide->cell_cycle inflammation Inflammation ceramide->inflammation sphingomyelin Sphingomyelin sphingomyelin->ceramide SMase smase Sphingomyelinases (SMases) complex_sphingo Complex Sphingolipids sphingosine Sphingosine complex_sphingo->sphingosine Ceramidases sphingosine->ceramide CerS cerS2 CerS

Caption: Simplified overview of ceramide metabolism and signaling pathways.

Synthesis of 2-Hydroxytricosanoic Acid for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxytricosanoic acid is a vital very-long-chain alpha-hydroxy fatty acid implicated in numerous biological processes, most notably in the composition of sphingolipids, which are critical components of myelin and epidermal ceramides. Its synthesis is of paramount interest for research into neurodegenerative diseases, skin barrier function, and as a standard for lipidomic studies. This document provides detailed protocols for the chemical synthesis of this compound via α-chlorination of tricosanoic acid, alongside methods for its purification and characterization. Furthermore, it outlines its biological significance and enzymatic synthesis pathway involving Fatty Acid 2-Hydroxylase (FA2H), and its role in cellular signaling.

Introduction

This compound (C23:0-OH) is a saturated fatty acid with a hydroxyl group at the alpha-position. In biological systems, it is primarily synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H) and is a key constituent of a specific subset of sphingolipids.[1] These 2-hydroxylated sphingolipids are abundant in the myelin sheath of the nervous system and the epidermis, where they play crucial roles in membrane structure and cell signaling.[1] Dysregulation of 2-hydroxy fatty acid metabolism has been linked to various pathological conditions, making the availability of high-purity this compound essential for advancing research in these areas.

Chemical Synthesis of this compound

A robust and scalable method for the synthesis of this compound involves a two-step process starting from the commercially available tricosanoic acid. The first step is the α-chlorination of the fatty acid, followed by a nucleophilic substitution with a hydroxide (B78521) ion to yield the desired 2-hydroxy fatty acid.

Synthesis Workflow

Synthesis_Workflow Tricosanoic_Acid Tricosanoic Acid Alpha_Chloro 2-Chlorotricosanoic Acid Tricosanoic_Acid->Alpha_Chloro TCCA, PCl3 (cat.) Solvent-free, 80°C Hydrolysis Hydrolysis Alpha_Chloro->Hydrolysis Product This compound Hydrolysis->Product KOH, H2O Reflux Purification Purification (Trituration) Product->Purification Final_Product Purified 2-Hydroxytricosanoic Acid Purification->Final_Product Signaling_Pathway cluster_synthesis Biological Synthesis cluster_ceramide Sphingolipid Metabolism cluster_signaling Downstream Signaling Tricosanoic_Acid Tricosanoic Acid FA2H FA2H Tricosanoic_Acid->FA2H Product This compound FA2H->Product Acyl_CoA_Synthetase Acyl-CoA Synthetase Product->Acyl_CoA_Synthetase mTOR mTOR Product->mTOR inhibits Hydroxyacyl_CoA 2-Hydroxytricosanoyl-CoA Acyl_CoA_Synthetase->Hydroxyacyl_CoA Ceramide_Synthase Ceramide Synthase Hydroxyacyl_CoA->Ceramide_Synthase Hydroxy_Ceramide 2-Hydroxyceramide Ceramide_Synthase->Hydroxy_Ceramide S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1 Chemosensitivity Increased Chemosensitivity Gli1->Chemosensitivity leads to

References

Quantification of 2-Hydroxytricosanoic Acid in Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of 2-hydroxytricosanoic acid in cell culture models. This very long-chain alpha-hydroxy fatty acid (VLC α-HFA) is a critical component of sphingolipids and its accumulation is a key biomarker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD).[1][2][3] Accurate quantification in cellular models is essential for understanding disease mechanisms, identifying potential therapeutic targets, and for screening drug candidates.

The primary analytical method for the quantification of this compound is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[4][5][6][7][8] This document outlines the necessary steps from cell culture and harvesting to sample preparation and analysis by LC-MS/MS.

Biological Significance of this compound

This compound is a 2-hydroxy fatty acid that is a derivative of tricosanoic acid.[9] In mammalian cells, it is a crucial component of sphingolipids, which are particularly abundant in the nervous system, specifically in myelin.[1] The synthesis of these specialized sphingolipids involves the enzyme fatty acid 2-hydroxylase (FA2H).[1] The presence of the 2-hydroxyl group is vital for the function of these lipids, contributing to membrane stability and participating in cell signaling.[1][2] Dysregulation of VLCFA metabolism, leading to the accumulation of molecules like this compound, is a hallmark of genetic disorders such as X-linked adrenoleukodystrophy.[1][2]

Experimental Protocols

A detailed protocol for the quantification of this compound in cell culture models is provided below. This protocol is a composite of established methods for cell culture sample preparation and lipid analysis by LC-MS/MS.

Protocol 1: Quantification of this compound in Cultured Cells by LC-MS/MS

1. Cell Culture and Harvesting:

  • Culture cells of interest (e.g., fibroblasts, oligodendrocytes, or other relevant cell lines) to the desired confluency in appropriate cell culture flasks or plates.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by trypsinization.[10]

  • Neutralize the trypsin and collect the cells by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Wash the cell pellet twice with ice-cold PBS to remove any residual medium.

  • The cell pellet can be stored at -80°C until further processing.

2. Sample Preparation: Lipid Extraction and Hydrolysis:

  • Resuspend the cell pellet in a known volume of ultrapure water. An aliquot should be taken for protein quantification (e.g., using a BCA assay) to allow for normalization of the results.

  • Protein Precipitation and Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the cell suspension.[12][13] The volume should be approximately 20 times the volume of the cell suspension.[12]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Add a saline solution to induce phase separation.[12]

  • Centrifuge the mixture to separate the layers. The lower organic phase will contain the lipids.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Hydrolysis: To release this compound from complex lipids, perform an acidic or alkaline hydrolysis. For acidic hydrolysis, add a strong acid (e.g., HCl) and heat the sample (e.g., for 2 hours).[7][10]

  • After hydrolysis, neutralize the sample and re-extract the lipids using a liquid-liquid extraction with a solvent like hexane.[10]

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phases).

3. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column for the separation of the fatty acids.[6]

  • Mobile Phases: A typical mobile phase system would consist of:

    • Mobile Phase A: Water with 0.1% formic acid.[14][15]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[14][15]

  • Gradient Elution: A gradient elution should be optimized to achieve good separation of this compound from other fatty acids.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[5]

  • Quantification: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[4][6][16] This involves monitoring a specific precursor ion to product ion transition for this compound and a deuterated internal standard.

Data Presentation

The quantitative data for this compound should be presented in a clear and structured table. The concentrations are typically normalized to the protein content of the cell lysate.

Sample IDCell TypeTreatmentThis compound (ng/mg protein)Standard Deviation
Control 1FibroblastVehicle15.21.8
Control 2FibroblastVehicle16.52.1
Treatment AFibroblastDrug X8.71.1
Treatment BFibroblastDrug Y14.81.5

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Harvesting cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture cell_washing 2. Wash with PBS cell_culture->cell_washing cell_harvesting 3. Trypsinization & Centrifugation cell_washing->cell_harvesting protein_quant 4. Protein Quantification cell_harvesting->protein_quant lipid_extraction 5. Lipid Extraction (Chloroform:Methanol) protein_quant->lipid_extraction hydrolysis 6. Hydrolysis lipid_extraction->hydrolysis final_extraction 7. Final Lipid Extraction (Hexane) hydrolysis->final_extraction reconstitution 8. Reconstitution final_extraction->reconstitution lcms 9. LC-MS/MS Analysis (MRM) reconstitution->lcms data_analysis 10. Data Analysis & Normalization lcms->data_analysis

Caption: Experimental workflow for the quantification of this compound.

Sphingolipid Synthesis Pathway

sphingolipid_pathway cluster_synthesis Simplified Sphingolipid Synthesis palmitoyl_coa Palmitoyl-CoA + Serine sphinganine 3-ketosphinganine -> Sphinganine palmitoyl_coa->sphinganine ceramide Ceramide sphinganine->ceramide + Fatty Acyl-CoA hydroxy_ceramide 2-Hydroxy-Ceramide sphinganine->hydroxy_ceramide + 2-Hydroxy-Fatty Acyl-CoA complex_sphingolipids Complex Sphingolipids (e.g., in Myelin) ceramide->complex_sphingolipids hydroxy_ceramide->complex_sphingolipids vlcfa Tricosanoic Acid (VLCFA) hydroxy_vlcfa This compound vlcfa->hydroxy_vlcfa Hydroxylation fa2h FA2H (Fatty Acid 2-Hydroxylase) hydroxy_vlcfa->fa2h fa2h->hydroxy_ceramide

Caption: Simplified pathway of this compound incorporation into sphingolipids.

References

Application Note: Isolating 2-Hydroxytricosanoic Acid from Complex Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed methods for the isolation of 2-Hydroxytricosanoic acid, a very-long-chain 2-hydroxy fatty acid, from complex lipid mixtures such as those derived from biological tissues (e.g., brain) or other intricate matrices. The protocols herein describe a multi-step process involving initial lipid extraction, saponification to liberate free fatty acids, and subsequent purification using solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC). These methods are designed for researchers in lipidomics, neuroscience, and drug development who require high-purity this compound for downstream applications.

Introduction

This compound is a crucial component of various sphingolipids, particularly in the brain and nervous system.[1] Its presence and metabolism are significant in several physiological and pathological processes. Isolating this specific fatty acid in a pure form from complex biological samples is a prerequisite for in-depth structural and functional studies, as well as for its use as a standard in analytical assays. The challenge lies in separating it from a myriad of other fatty acids and lipid classes that share similar chemical properties.

The following protocols outline a robust workflow for the isolation of this compound, beginning with a total lipid extraction, followed by the release of fatty acids, and culminating in a two-step chromatographic purification.

Experimental Workflow Overview

The overall strategy for isolating this compound involves several key stages, as depicted in the workflow diagram below. The process begins with the extraction of total lipids from the sample matrix. This is followed by saponification to cleave the fatty acids from their esterified or amidated forms. The resulting free fatty acids are then subjected to a preliminary purification by solid-phase extraction to separate them from other lipid classes. The final purification to isolate this compound is achieved through preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Final Product Sample Complex Lipid Mixture (e.g., Brain Tissue Homogenate) LipidExtraction Total Lipid Extraction (Folch Method) Sample->LipidExtraction Chloroform/Methanol Saponification Saponification (Release of Free Fatty Acids) LipidExtraction->Saponification KOH in Methanol SPE Solid-Phase Extraction (SPE) (Anion Exchange) Saponification->SPE Isolate Total Free Fatty Acids HPLC Preparative RP-HPLC SPE->HPLC Fraction containing hydroxylated fatty acids IsolatedProduct Isolated this compound HPLC->IsolatedProduct Collect specific fraction Analysis Purity and Identity Confirmation (GC-MS, NMR) IsolatedProduct->Analysis G Start Crude Free Fatty Acid Mixture CheckPurity Assess Complexity (TLC or analytical HPLC) Start->CheckPurity SPE Anion-Exchange SPE CheckPurity->SPE High Complexity HPLC Preparative RP-HPLC CheckPurity->HPLC Low Complexity SPE->HPLC End Pure this compound HPLC->End

References

Application of 2-Hydroxytricosanoic Acid in the Study of Peroxisomal Disorders: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal disorders are a heterogeneous group of genetic diseases characterized by the dysfunction of peroxisomes, cellular organelles crucial for various metabolic processes. A key function of peroxisomes is the alpha- and beta-oxidation of fatty acids. Deficiencies in these pathways lead to the accumulation of specific lipid species, which serve as important biomarkers for diagnosis and for studying disease pathogenesis. 2-Hydroxytricosanoic acid, a 2-hydroxy very-long-chain fatty acid (2-OH VLCFA), is a lipid molecule whose metabolism is intrinsically linked to peroxisomal function. While not currently a primary diagnostic biomarker, its unique structure and metabolic pathway make it a valuable tool for research into the intricacies of peroxisomal fatty acid metabolism and the pathomechanisms of related disorders.

This compound is a very long-chain alpha-hydroxy fatty acid that is a key area of interest in biochemical and biomedical research.[1] Its primary value in research stems from its function as a lipid mediator and a potential specific biomarker.[1] This compound is particularly relevant in the field of lipidomics, especially concerning peroxisomal disorders and neurodegenerative diseases such as X-linked adrenoleukodystrophy (X-ALD), where the buildup of very long-chain fatty acids is a known pathological indicator.[1]

This document provides detailed application notes and protocols for the use of this compound in the study of peroxisomal disorders, including its potential as a research biomarker and its application in in vitro experimental systems.

I. Biochemical Background: Metabolism of 2-Hydroxy Very-Long-Chain Fatty Acids

The breakdown of straight-chain 2-hydroxy fatty acids, including this compound, occurs within the peroxisomes through a process called alpha-oxidation.[1] This pathway is essential for the degradation of fatty acids that cannot be directly metabolized by beta-oxidation.[1] Alpha-oxidation removes a single carbon atom from the carboxyl end of the fatty acid.[1]

The key enzyme in this process is the thiamine (B1217682) pyrophosphate-dependent 2-hydroxyacyl-CoA lyase (HACL1) , formerly known as 2-hydroxyphytanoyl-CoA lyase.[2][3] This peroxisomal enzyme cleaves the 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde that is one carbon shorter.[2][4]

The metabolic pathway is as follows:

  • Activation: this compound is activated to 2-hydroxytricosanoyl-CoA in the cytoplasm.

  • Transport: The acyl-CoA derivative is transported into the peroxisome.

  • Cleavage: Inside the peroxisome, HACL1 cleaves 2-hydroxytricosanoyl-CoA into formyl-CoA and docosanal (B110267) (a C22 aldehyde).

  • Further Metabolism: Docosanal can be oxidized to docosanoic acid, which can then undergo peroxisomal beta-oxidation.

A defect in HACL1 or other components of the alpha-oxidation pathway can lead to the accumulation of 2-hydroxy fatty acids. Therefore, measuring the levels of this compound could provide insights into the functionality of this specific peroxisomal pathway.

II. Application as a Research Biomarker

While the primary diagnostic markers for peroxisomal disorders are very-long-chain fatty acids (VLCFAs) like hexacosanoic acid (C26:0), phytanic acid, and pristanic acid, the analysis of this compound can serve as a valuable secondary or research-based biomarker for certain conditions.

Potential Applications:

  • Investigating Alpha-Oxidation Defects: In patients with suspected peroxisomal disorders where primary biomarker levels are equivocal, analyzing 2-OH VLCFAs could help pinpoint defects specifically within the alpha-oxidation pathway.

  • Monitoring Therapeutic Interventions: For novel therapies aimed at restoring peroxisomal function, changes in this compound levels could serve as a dynamic marker of treatment efficacy.

  • Understanding Disease Mechanisms: Studying the accumulation of 2-OH VLCFAs in patient-derived cells can help elucidate their potential contribution to cellular toxicity and the overall pathology of peroxisomal disorders.

Data Presentation:

Currently, there is a lack of established quantitative data in the scientific literature for this compound levels in patients with peroxisomal disorders. However, based on the known biochemistry, a hypothetical data table is presented below to illustrate how such data could be structured for comparative analysis.

AnalyteControl (µg/mL plasma)Zellweger Spectrum Disorder (µg/mL plasma)HACL1 Deficiency (µg/mL plasma)
This compound Not typically detectedPotentially elevatedMarkedly elevated
Hexacosanoic acid (C26:0)< 1.0Markedly elevatedNormal
Phytanic Acid< 3.0ElevatedNormal

III. Experimental Protocols

Protocol 1: Analysis of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantitative analysis of total this compound in plasma. The method involves hydrolysis of lipids, extraction of fatty acids, and derivatization to make them volatile for GC-MS analysis.

Materials:

  • Plasma sample (EDTA or heparinized)

  • Internal Standard (e.g., deuterated 2-hydroxy fatty acid)

  • Hexane (B92381), HPLC grade

  • Methanol, HPLC grade

  • Acetyl chloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Anhydrous sodium sulfate

  • Glass test tubes with Teflon-lined screw caps

  • Heating block

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23, SP-2560)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Pipette 200 µL of plasma into a glass test tube.

    • Add a known amount of the internal standard.

  • Hydrolysis and Methylation:

    • Add 1 mL of freshly prepared methanol/acetyl chloride (20:1, v/v).

    • Cap the tube tightly and vortex for 30 seconds.

    • Heat at 80°C for 1 hour in a heating block.

    • Cool the tube to room temperature.

  • Extraction:

    • Add 1 mL of hexane and 0.5 mL of water.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new clean glass tube.

    • Repeat the extraction with another 1 mL of hexane.

    • Combine the hexane extracts.

  • Drying and Derivatization:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the tube and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.

      • Carrier gas: Helium

    • MS Conditions (example):

      • Ionization mode: Electron Ionization (EI)

      • Acquisition mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the derivatized this compound and the internal standard.

Data Analysis:

Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of this compound standard.

IV. Visualization of Pathways and Workflows

Diagram 1: Peroxisomal Alpha-Oxidation of this compound

Peroxisomal_Alpha_Oxidation cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome 2_HTA 2-Hydroxytricosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_HTA->Acyl_CoA_Synthetase 2_HTA_CoA 2-Hydroxytricosanoyl-CoA Acyl_CoA_Synthetase->2_HTA_CoA Transport Transport 2_HTA_CoA->Transport HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Transport->HACL1 Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Docosanal Docosanal (C22 Aldehyde) HACL1->Docosanal ADH Aldehyde Dehydrogenase Docosanal->ADH Docosanoic_Acid Docosanoic Acid (C22:0) ADH->Docosanoic_Acid Beta_Oxidation Peroxisomal Beta-Oxidation Docosanoic_Acid->Beta_Oxidation

Caption: Metabolic pathway of this compound in the peroxisome.

Diagram 2: Experimental Workflow for Biomarker Analysis

Biomarker_Workflow Sample Plasma Sample Collection Spike Internal Standard Spiking Sample->Spike Hydrolysis Hydrolysis & Methylation Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Dry Evaporation Extraction->Dry Derivatization Silylation (BSTFA) Dry->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-Hydroxytricosanoic acid (C23:0-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the analytical challenges encountered during the quantification of this very-long-chain hydroxy fatty acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The main challenges in quantifying this compound stem from its unique physicochemical properties:

  • Low Abundance: It is typically present in low concentrations in biological matrices, requiring highly sensitive analytical methods.

  • High Polarity: The presence of both a carboxylic acid and a hydroxyl group makes the molecule polar and less volatile, which is challenging for gas chromatography (GC) without derivatization.

  • Structural Similarity: Its isomers and other similar fatty acids can interfere with accurate quantification, necessitating high-resolution chromatographic separation.

  • Matrix Effects: Biological samples like plasma and tissues contain numerous other molecules that can interfere with the ionization of this compound in mass spectrometry (MS), leading to ion suppression or enhancement.[1][2]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most powerful and commonly used techniques for the quantification of this compound.

  • GC-MS: Offers high chromatographic resolution, but requires derivatization to make the analyte volatile.[3]

  • LC-MS/MS: Provides high sensitivity and specificity and can often analyze the compound with less complex derivatization, or in some cases, without derivatization.[4]

Q3: Why is derivatization necessary for the analysis of this compound?

A3: Derivatization is a critical step, particularly for GC-MS analysis, for several reasons:

  • Increases Volatility: It converts the non-volatile this compound into a more volatile compound that can be analyzed by GC.[5]

  • Improves Chromatographic Properties: Derivatization can reduce peak tailing and improve the separation from other fatty acids.

  • Enhances Sensitivity: Certain derivatizing agents can improve the ionization efficiency of the molecule in the mass spectrometer, leading to better sensitivity.[2]

Q4: What are common derivatization methods for 2-hydroxy fatty acids?

A4: Common derivatization strategies involve a two-step process:

  • Esterification of the carboxyl group: Typically to a methyl ester (FAME).

  • Silylation of the hydroxyl group: Often to a trimethylsilyl (B98337) (TMS) ether.

Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for silylation.[6][7] For LC-MS, derivatization to enhance ionization, for instance by introducing a charged group, can be employed.[2]

Q5: How can I minimize matrix effects in my analysis?

A5: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:

  • Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., ¹³C- or D-labeled this compound) is the most effective way to compensate for matrix effects and variations in sample processing.

  • Chromatographic Separation: Ensure good chromatographic separation of the analyte from co-eluting matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is similar to the samples being analyzed.

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing) Incomplete derivatization.Optimize derivatization conditions (reagent volume, temperature, and time). Ensure anhydrous conditions.
Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Low or no signal Inefficient extraction.Optimize the extraction solvent and pH.
Incomplete derivatization.Check the derivatization reagent for degradation and optimize the reaction conditions.
Analyte degradation in the injector.Lower the injector temperature.
Poor reproducibility Inconsistent sample preparation.Ensure precise and consistent handling during extraction and derivatization steps. Use an internal standard.
Variability in derivatization.Ensure consistent reaction times and temperatures. Prepare fresh derivatization reagents.
Interfering peaks Co-eluting compounds from the matrix.Improve sample cleanup using SPE. Optimize the GC temperature program for better separation.
Contamination.Check solvents, reagents, and glassware for contaminants. Run a blank analysis.
LC-MS/MS Analysis
Problem Possible Cause Troubleshooting Steps
Ion suppression or enhancement Co-eluting matrix components affecting ionization.Improve chromatographic separation to separate the analyte from the interfering compounds. Use a stable isotope-labeled internal standard. Dilute the sample if the concentration is high enough.
Low sensitivity Poor ionization efficiency in the selected mode (positive/negative).Test both positive and negative ionization modes to determine which provides a better signal. Optimize source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to add a readily ionizable group.[2]
Inconsistent retention time Column degradation or equilibration issues.Ensure the column is properly equilibrated before each run. Check for column contamination and flush if necessary. Replace the column if performance does not improve.
Multiple peaks for the analyte Isomers or in-source fragmentation.Optimize MS/MS parameters to ensure specific fragmentation. Check for the presence of known isomers.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol provides a general workflow for the analysis of total this compound in plasma.

1. Sample Preparation and Hydrolysis:

  • To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound or a C-odd 2-hydroxy fatty acid not present in the sample).
  • Add 1 mL of 0.5 M methanolic HCl.
  • Incubate at 80°C for 60 minutes to hydrolyze fatty acids from complex lipids and form fatty acid methyl esters (FAMEs).

2. Extraction:

  • After cooling to room temperature, add 1 mL of hexane (B92381) and vortex for 1 minute.
  • Centrifuge at 2000 x g for 5 minutes to separate the phases.
  • Transfer the upper hexane layer to a clean tube.
  • Repeat the extraction with another 1 mL of hexane and combine the hexane layers.
  • Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Incubate at 70°C for 30 minutes.

4. GC-MS Analysis:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector Temperature: 280°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
  • MS Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification. Monitor characteristic ions for the TMS-derivatized this compound methyl ester.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a direct analysis approach for free this compound in plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add a known amount of a suitable internal standard.
  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).
  • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-20 min, 30% B.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • MS/MS Detection: Use negative ion mode electrospray ionization (ESI) and multiple reaction monitoring (MRM). The precursor ion would be [M-H]⁻ and specific product ions would be monitored for quantification.

Data Presentation

Quantitative data for this compound is not widely available in the literature. The following table presents representative concentrations of other very-long-chain fatty acids and a related 2-hydroxy fatty acid to provide a general context for expected concentration ranges.

AnalyteMatrixConcentration RangeReference
Tricosanoic acid (C23:0)Human PlasmaLow µM levels
2-Hydroxystearic acid (C18:0-OH)Human Plasma~0.14 nmol/mL
Very-long-chain fatty acids (C22:0, C24:0, C26:0)Human PlasmaµM to high nM levels

Visualizations

Experimental Workflows

GCMS_Workflow GC-MS Quantification Workflow for this compound sample Biological Sample (e.g., Plasma) is_add Add Internal Standard sample->is_add hydrolysis Acidic Methanolysis (Hydrolysis & Methylation) is_add->hydrolysis extraction Liquid-Liquid Extraction (Hexane) hydrolysis->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 derivatization Silylation (e.g., BSTFA) evaporation1->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis & Quantification gcms->data LCMSMS_Workflow LC-MS/MS Quantification Workflow for this compound sample Biological Sample (e.g., Plasma) is_add Add Internal Standard sample->is_add precipitation Protein Precipitation (Acetonitrile) is_add->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data Data Analysis & Quantification lcmsms->data

References

Technical Support Center: Extraction of 2-Hydroxytricosanoic Acid from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Hydroxytricosanoic acid from brain tissue.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete homogenization of brain tissue.Ensure the tissue is thoroughly homogenized. For high-throughput applications, consider using mechanical bead homogenization, which has been shown to be as effective as traditional glass-glass homogenization[1].
Inefficient extraction of hydroxy fatty acids.Traditional Folch or Bligh-Dyer methods may not be optimal for all lipid classes. Consider using a hexane-isopropanol (3:2, v/v) solvent system, which is recommended for its simplicity and versatility in extracting hydroxy fatty acids[2].
This compound is primarily present in esterified form (e.g., in sphingolipids) and was not released.Incorporate a saponification (alkaline hydrolysis) or acidic hydrolysis step after the initial lipid extraction to cleave the fatty acid from its lipid backbone. Vigorous conditions, such as treatment with hot HCl-methanol, are often required for amide-bound fatty acids in sphingolipids[3].
Loss of analyte during phase separation.Ensure complete phase separation by centrifugation. When collecting the lipid-containing organic phase, carefully avoid aspirating the interface or the upper aqueous phase. For Bligh-Dyer extractions, re-extracting the aqueous phase with the organic solvent can improve recovery[2].
Poor Reproducibility of Results Inconsistent sample handling and extraction procedure.Standardize all steps of the protocol, including homogenization time, solvent volumes, incubation times, and temperature. Automated extraction systems can improve reproducibility[1].
Degradation of the analyte.Minimize the time between tissue collection and extraction. Store samples at -80°C. Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation[4][5].
Formation of an emulsion during liquid-liquid extraction.Gently swirl or rock the sample instead of vigorous shaking. Adding a salt solution (e.g., 0.9% NaCl) can help break emulsions. Alternatively, centrifugation at a higher speed can aid in phase separation[1].
Incomplete Derivatization for GC-MS Analysis Presence of water or other interfering substances in the final extract.Ensure the lipid extract is completely dry before adding derivatization reagents. This can be achieved by evaporation under a stream of nitrogen and subsequent co-evaporation with a small amount of solvent like toluene (B28343) to azeotropically remove residual water.
Suboptimal reaction conditions (time, temperature, reagent concentration).For the two-step derivatization (esterification followed by silylation), ensure each step goes to completion. For methylation with BF3-methanol, heating at 100°C for a few minutes is often sufficient[2]. For silylation of the hydroxyl group (e.g., with BSTFA), heating at 75°C for 45 minutes may be necessary for complete reaction with sterically hindered hydroxyl groups[6].
Degradation of derivatization reagents.Use fresh derivatization reagents and store them under anhydrous conditions to prevent degradation from moisture.
Interference or Poor Peak Shape in Chromatographic Analysis (GC-MS/LC-MS) Co-elution of interfering compounds from the brain matrix.Optimize the chromatographic gradient (for LC-MS) or temperature program (for GC-MS) to improve the separation of this compound from other components.
Contamination from plasticware or solvents.Use high-purity solvents and glassware. Avoid plastic tubes and pipette tips where possible, as plasticizers can leach into the organic solvents and interfere with the analysis.
Adsorption of the analyte to the analytical column or inlet.For GC-MS, ensure the inlet liner is clean and deactivated. For LC-MS, use a column appropriate for lipid analysis and consider the use of mobile phase additives to improve peak shape.

Data Presentation: Comparison of Lipid Extraction Methods

Table 1: General Comparison of Total Lipid Yield from Tissues

Extraction Method Relative Lipid Yield Key Characteristics Reference(s)
Folch HighConsidered a "gold standard"; uses a high solvent-to-sample ratio (20:1). Effective for samples with >2% lipid content.[4][7][8]
Bligh-Dyer High (for low-lipid tissues)A rapid method with a lower solvent-to-sample ratio (4:1). May underestimate lipid content in samples with >2% lipids.[4][7][8]
Hexane (B92381)/Isopropanol Moderate to HighA safer alternative to chloroform-based methods. Recommended for hydroxy fatty acids.[2][4]
MTBE (Matyash) HighSafer than chloroform (B151607); the upper organic phase simplifies automation. Effective for a broad range of lipids.[1][9]

Table 2: Suitability of Methods for Different Lipid Classes

Lipid Class Folch Bligh-Dyer Hexane/Isopropanol MTBE (Matyash) Reference(s)
Total Lipids ExcellentGood (best for <2% lipid)GoodExcellent[4][7][9]
Polar Lipids (e.g., Phospholipids) ExcellentGoodModerateGood[9]
Non-polar Lipids (e.g., Triglycerides) ExcellentGoodGoodExcellent[9]
Hydroxy Fatty Acids Good (with modifications)Good (with modifications)RecommendedGood[2]

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of this compound from brain tissue.

Protocol 1: Modified Folch Extraction for Total Lipids

This protocol is a foundational method for extracting total lipids from brain tissue.

  • Homogenization:

    • Weigh approximately 1 gram of frozen brain tissue.

    • In a glass homogenizer, add the tissue and 20 mL of a chloroform:methanol (2:1, v/v) solution.[10]

    • Homogenize until a uniform suspension is achieved.

  • Extraction:

    • Transfer the homogenate to a glass tube and agitate for 15-20 minutes at room temperature.[10]

    • Filter the homogenate through a fat-free filter paper or centrifuge to pellet the solid material. Collect the liquid extract.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the collected extract (e.g., 4 mL for 20 mL of extract).[10]

    • Vortex the mixture briefly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • The lower phase is the chloroform layer containing the total lipids. The upper phase is the methanol-water layer.

  • Lipid Recovery:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower chloroform phase.

    • Dry the chloroform extract under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C.

Protocol 2: Saponification and Derivatization for GC-MS Analysis

This protocol is for the release of esterified this compound and its preparation for GC-MS analysis.

  • Saponification (Alkaline Hydrolysis):

    • To the dried lipid extract from Protocol 1, add 2 mL of 0.5 M methanolic KOH.

    • Incubate at 50°C for 1-2 hours to cleave the ester linkages.

    • Acidify the solution to a pH of approximately 3-4 with HCl to protonate the free fatty acids.

  • Extraction of Free Fatty Acids:

    • Add 2 mL of hexane or diethyl ether to the acidified solution and vortex to extract the free fatty acids.

    • Centrifuge to separate the phases and collect the upper organic layer.

    • Repeat the extraction twice more and pool the organic extracts.

    • Dry the pooled extract under a stream of nitrogen.

  • Derivatization for GC-MS:

    • Step 1: Methylation (Esterification of the Carboxyl Group):

      • To the dried fatty acid extract, add 1 mL of 3% methanolic H₂SO₄ or 14% BF₃ in methanol.[11][12]

      • Heat at 100°C for 5-10 minutes.

      • Cool the sample and add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.

      • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs) and dry under nitrogen.

    • Step 2: Silylation (Derivatization of the Hydroxyl Group):

      • To the dried FAMEs, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]

      • Heat at 75°C for 45 minutes.[6]

      • The sample is now ready for GC-MS analysis.

Visualizations

Diagram 1: General Workflow for this compound Extraction

G Tissue Brain Tissue Sample Homogenization Homogenization (e.g., in Chloroform:Methanol) Tissue->Homogenization Extraction Lipid Extraction (e.g., Modified Folch) Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation LipidExtract Total Lipid Extract PhaseSeparation->LipidExtract Saponification Saponification (Hydrolysis) LipidExtract->Saponification FFA_Extraction Free Fatty Acid Extraction Saponification->FFA_Extraction Derivatization Derivatization (Methylation & Silylation) FFA_Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis

Caption: Workflow for the extraction and analysis of this compound.

Diagram 2: Troubleshooting Logic for Low Analyte Yield

G LowYield Low Yield of This compound CheckHomogenization Is Homogenization Complete? LowYield->CheckHomogenization CheckExtraction Is Extraction Method Optimal for Hydroxy FAs? CheckHomogenization->CheckExtraction Yes ImproveHomogenization Action: Improve Homogenization Technique CheckHomogenization->ImproveHomogenization No CheckHydrolysis Was Saponification/ Hydrolysis Performed? CheckExtraction->CheckHydrolysis Yes ModifyExtraction Action: Modify Solvent System (e.g., Hexane:Isopropanol) CheckExtraction->ModifyExtraction No CheckDerivatization Is Derivatization Complete? CheckHydrolysis->CheckDerivatization Yes PerformHydrolysis Action: Perform Saponification Step CheckHydrolysis->PerformHydrolysis No OptimizeDerivatization Action: Optimize Derivatization Conditions CheckDerivatization->OptimizeDerivatization No

Caption: Troubleshooting flowchart for low yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction method for this compound from brain tissue?

A1: While the Folch and Bligh-Dyer methods are standard for total lipid extraction, a hexane-isopropanol solvent system is often recommended for better recovery of more polar lipids like hydroxy fatty acids[2]. For broad-based lipidomics, the Folch method generally provides a high yield of total lipids from brain tissue[4].

Q2: Do I need to perform a hydrolysis step?

A2: Yes, a hydrolysis step (saponification) is crucial. This compound in the brain is predominantly found as a component of sphingolipids (e.g., ceramides (B1148491) and sulfatides)[3]. Saponification cleaves the amide or ester bond, releasing the free fatty acid for subsequent analysis.

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: Derivatization is a two-step process required to make this compound suitable for GC-MS analysis. First, the carboxylic acid group is converted to a methyl ester (methylation) to increase volatility. Second, the hydroxyl group is silylated (e.g., with BSTFA) to cap the active hydrogen, which improves thermal stability and chromatographic peak shape[6][13][14].

Q4: Can I use LC-MS/MS instead of GC-MS?

A4: Yes, LC-MS/MS is a powerful technique for analyzing fatty acids and may not require the same extensive derivatization as GC-MS[15]. Derivatization is still often employed to enhance ionization efficiency and, therefore, sensitivity. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation and the specific goals of the analysis.

Q5: What are some common sources of contamination in lipid extraction?

A5: Common contaminants include plasticizers from tubes and pipette tips, and lipids from skin contact. It is essential to use high-purity solvents and glass equipment wherever possible. Running a "blank" sample (containing only solvents) through the entire procedure is recommended to identify any background contamination.

Q6: How can I quantify the amount of this compound in my sample?

A6: Quantitative analysis is typically performed by adding a known amount of an internal standard to the sample before extraction. The internal standard should be a structurally similar compound that is not naturally present in the sample (e.g., a deuterated or odd-chain length version of the analyte). A calibration curve is generated using known concentrations of a pure standard of this compound, and the amount in the sample is calculated based on the response ratio of the analyte to the internal standard[14].

References

Technical Support Center: Optimization of Derivatization for 2-Hydroxytricosanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-Hydroxytricosanoic acid prior to analysis, typically by gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Low or No Peak Corresponding to this compound Derivative in GC-MS Chromatogram.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Derivatization The hydroxyl and carboxyl groups of this compound require derivatization to increase volatility for GC analysis. Incomplete reaction is a common issue.[1][2]A significant increase in the peak area of the derivatized analyte.
For Esterification (FAME analysis): Ensure the BF3-methanol or methanolic HCl reagent is fresh and has not been exposed to moisture. Increase reaction time and/or temperature. A typical starting point is 60°C for 60 minutes.[3]
For Silylation (TMS analysis): Use a silylating agent with a catalyst (e.g., BSTFA with 1% TMCS) to overcome steric hindrance.[3][4] Ensure the reaction is performed under anhydrous conditions as silylating reagents are highly sensitive to moisture.[3] Consider increasing the reaction temperature to 70°C for 1 hour.[1]
Analyte Degradation High temperatures during derivatization can sometimes lead to the degradation of hydroxy fatty acids.The appearance of unexpected peaks in the chromatogram and a decrease in the target analyte peak.
If increasing temperature does not improve yield, try a lower temperature for a longer duration. For example, 50°C overnight for esterification.An improved yield of the desired derivative with fewer degradation products.
Sample Loss During Extraction The derivatized product may not be efficiently extracted into the organic solvent prior to injection.Increased peak area of the derivatized analyte.
After derivatization and quenching of the reaction, ensure thorough mixing (e.g., vortexing) with the extraction solvent (e.g., hexane). Allow for complete phase separation before collecting the organic layer.[3][5]

Issue 2: Tailing Peak Shape for the Derivatized this compound.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Derivatization of the Hydroxyl Group The free hydroxyl group can interact with the GC column, leading to peak tailing.[3]A sharper, more symmetrical peak shape.
A two-step derivatization can be employed: first, esterify the carboxyl group with BF3-methanol, then silylate the hydroxyl group with a reagent like BSTFA.[6]
Alternatively, use a silylating reagent that derivatizes both the carboxyl and hydroxyl groups simultaneously, such as BSTFA with 1% TMCS.[3]
GC Column Issues Active sites on the GC column can interact with the analyte.Improved peak shape and potentially increased peak area.
Condition the GC column according to the manufacturer's instructions. If the problem persists, consider using a new, high-quality column suitable for fatty acid analysis.

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is better for this compound: esterification (FAME) or silylation (TMS)?

Both methods can be effective, but they have different advantages. Silylation with reagents like BSTFA can derivatize both the hydroxyl and carboxyl groups in a single step, which is often preferred for hydroxy fatty acids to ensure good peak shape and prevent on-column interactions.[3] Esterification with BF3-methanol primarily targets the carboxyl group, and a subsequent silylation step may be necessary for the hydroxyl group to achieve optimal results.[6]

Q2: My silylation reaction for this compound is not working well. What are the most common reasons for failure?

The most common reason for incomplete silylation is the presence of moisture. Silylating reagents are highly reactive with water.[3] Ensure that your sample is dry and that you are using anhydrous solvents. Another reason can be steric hindrance, especially with very-long-chain fatty acids. Using a catalyst like 1% TMCS with BSTFA can help overcome this.[3][4]

Q3: Can I use the same derivatization protocol for this compound as I use for non-hydroxylated fatty acids?

Not always. While the esterification of the carboxyl group is similar, the presence of the hydroxyl group in this compound requires special attention. A simple esterification may result in poor chromatographic performance (peak tailing).[3] Therefore, a method that also derivatizes the hydroxyl group, either through a two-step process or a single-step silylation of both functional groups, is recommended.

Q4: How can I confirm that my derivatization reaction was successful?

The most definitive way is through GC-MS analysis. The mass spectrum of the derivatized product will show a characteristic molecular ion and fragmentation pattern that confirms the addition of the methyl (for FAME) or trimethylsilyl (B98337) (for TMS) groups. For instance, TMS-derivatized compounds often show a characteristic loss of a methyl group (M-15).[7]

Data Presentation

Table 1: Comparison of Recovery Rates for Different Fatty Acid Derivatization Methods.

Note: Data from a study on various fatty acids in bakery products, not specifically this compound. This table provides a general indication of the recovery that can be expected from different methods.

Derivatization MethodFatty Acid TypeRecovery Rate (%)Variation
Base-catalyzed followed by Acid-catalyzed (KOCH3/HCl)Unsaturated Fatty Acids84 - 112High
Base-catalyzed followed by TMS-DiazomethaneUnsaturated Fatty Acids90 - 106Low

Data adapted from a comparative study on derivatization methods for fatty acids.[8][9]

Table 2: Recovery Rates for 2-Hydroxy Fatty Acids using TBDMS Derivatization.

Note: This data is for a range of 2-hydroxy fatty acids, not specifically this compound, and uses a different silylating agent (MTBSTFA for TBDMS derivatives).

2-Hydroxy Fatty AcidRecovery Rate (%)
2-hydroxycapric acid≥ 93.2
2-hydroxypalmitic acid≥ 93.2
2-hydroxystearic acid≥ 93.2
2-hydroxybehenic acid≥ 93.2

Data adapted from a study on the simultaneous analysis of seven 2-hydroxy fatty acids.[10][11]

Experimental Protocols

Protocol 1: Two-Step Esterification and Silylation for this compound

  • Esterification:

    • To your dried sample containing this compound, add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[3]

    • Cap the vial tightly and heat at 60°C for 60 minutes.[3]

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to extract the fatty acid methyl esters (FAMEs).

    • Centrifuge to separate the layers and carefully transfer the upper hexane layer to a new vial.

    • Dry the hexane extract completely under a stream of nitrogen.

  • Silylation:

    • To the dried FAME residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

    • Add 50 µL of a suitable anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).

    • Cap the vial and heat at 70°C for 60 minutes.[1]

    • Cool to room temperature before GC-MS analysis.

Protocol 2: One-Step Silylation for this compound

  • To your dried sample containing this compound, add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[12]

  • Cap the vial tightly and heat at 100°C for 60 minutes.[12]

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Dried 2-Hydroxytricosanoic Acid Sample esterification Esterification (BF3-Methanol, 60°C, 60 min) start->esterification Two-Step Method silylation2 One-Step Silylation (BSTFA + 1% TMCS, 100°C, 60 min) start->silylation2 One-Step Method silylation1 Silylation (BSTFA + 1% TMCS, 70°C, 60 min) esterification->silylation1 gcms GC-MS Analysis silylation1->gcms silylation2->gcms

Caption: Derivatization workflows for this compound analysis.

troubleshooting_logic start Low or No Peak in GC-MS incomplete_deriv Incomplete Derivatization? start->incomplete_deriv degradation Analyte Degradation? incomplete_deriv->degradation No check_reagents Use Fresh, Anhydrous Reagents incomplete_deriv->check_reagents Yes extraction_issue Extraction Issue? degradation->extraction_issue No lower_temp Lower Temperature, Increase Time degradation->lower_temp Yes thorough_mixing Ensure Thorough Extraction extraction_issue->thorough_mixing Yes optimize_conditions Increase Time/Temperature check_reagents->optimize_conditions use_catalyst Add Catalyst (e.g., 1% TMCS) optimize_conditions->use_catalyst solution Improved Peak Height use_catalyst->solution lower_temp->solution thorough_mixing->solution

Caption: Troubleshooting logic for low derivatization yield.

References

Minimizing ion suppression effects for 2-Hydroxytricosanoic acid in ESI-MS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxytricosanoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression effects.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a significant challenge in ESI-MS that can lead to reduced sensitivity, accuracy, and reproducibility in the quantification of this compound.[1][2][3] This guide provides a systematic approach to identifying and mitigating these effects.

Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound

Possible Causes:

  • High Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., salts, phospholipids (B1166683), detergents) can compete with this compound for ionization, leading to suppression.[1][2][4][5][6]

  • Inappropriate Sample Preparation: Insufficient removal of interfering substances during sample cleanup is a primary cause of ion suppression.[2][7][8]

  • Suboptimal Chromatographic Conditions: Poor separation of this compound from matrix components can result in co-elution and subsequent ion suppression.[1][2][9]

  • High Analyte Concentration: At high concentrations (>10⁻⁵ M), the linearity of the ESI response can be lost, leading to saturation effects.[1]

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

  • Optimize Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering matrix components.

  • Refine Chromatographic Separation: Adjust the liquid chromatography (LC) method to separate this compound from the suppression zones.

  • Sample Dilution: Dilute the sample to reduce the concentration of both the analyte and interfering species.[1][7][8]

Issue 2: Inconsistent and Irreproducible Quantification Results

Possible Causes:

  • Variable Matrix Effects: Differences in the composition of the matrix between samples can lead to varying degrees of ion suppression.[1][10]

  • Presence of Non-volatile Salts: Non-volatile materials can precipitate in the ESI source, leading to decreased droplet formation efficiency and signal instability.[1]

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause significant signal suppression.[11][12]

Troubleshooting Steps:

  • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) of this compound to compensate for matrix effects.[2][12][13]

  • Matrix-Matched Calibration: Prepare calibration standards in a matrix that is identical to the samples to account for consistent matrix effects.[2]

  • Optimize Mobile Phase Composition: Replace strong ion-pairing agents like TFA with weaker, more volatile acids such as formic acid or acetic acid at low concentrations.[11][14]

  • Source Cleaning: Regularly clean the ESI source to remove accumulated non-volatile residues.

Experimental Workflow for Troubleshooting Ion Suppression

Caption: A logical workflow for diagnosing and resolving ion suppression issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression for long-chain fatty acids like this compound in ESI-MS?

A1: The primary causes of ion suppression for long-chain fatty acids include:

  • Competition for Ionization: Co-eluting compounds, particularly phospholipids and other lipids in biological matrices, compete for the available charge in the ESI source.[1][2][4][5]

  • Changes in Droplet Properties: High concentrations of non-volatile salts or other matrix components can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[1][7]

  • Analyte Properties: As a long-chain fatty acid, this compound is susceptible to suppression by more basic or more surface-active molecules.[7]

Q2: Which sample preparation techniques are most effective at reducing matrix effects for this compound?

A2: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation for removing interfering matrix components.[2][7][8]

Sample Preparation Technique Effectiveness in Reducing Ion Suppression Typical Recovery of Fatty Acids Notes
Protein Precipitation (PPT) LowHighQuick and simple, but often results in significant matrix effects due to co-precipitation of interfering substances.[1][4]
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighGood for removing highly polar interferences like salts. The choice of solvent is critical.
Solid-Phase Extraction (SPE) HighHighOffers the most selective removal of interferences. Different sorbents can be used to target specific matrix components.[2]

Q3: How can I optimize my LC method to minimize ion suppression?

A3: To optimize your LC method:

  • Gradient Elution: Use a gradient elution profile to achieve better separation of this compound from early-eluting polar interferences and late-eluting non-polar lipids.[2]

  • Column Chemistry: Consider using a C18 or a more specialized lipidomics column to improve retention and separation of fatty acids.

  • Flow Rate: Reducing the flow rate to the nanoliter-per-minute range can decrease ion suppression by generating smaller, more efficiently desolvating droplets.[1][7]

  • Mobile Phase Modifiers: Use volatile weak acids like 0.1% formic acid or 0.02% acetic acid to promote ionization in negative mode without causing significant suppression.[11][15] Acetic acid has been shown to enhance the signal for several lipid classes in negative ESI.[15]

Q4: Should I analyze this compound in positive or negative ESI mode?

A4: Due to the presence of the carboxylic acid group, this compound is most effectively ionized in negative ESI mode to form the [M-H]⁻ ion.[16][17] While derivatization can allow for analysis in positive mode, direct analysis is typically performed in negative mode.[17] Switching to negative ionization can also be a strategy to avoid suppression from compounds that primarily ionize in positive mode.[7][8]

Q5: What are the best practices for selecting and using an internal standard for this compound?

A5: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound.[12] This is because it will have nearly identical chemical and physical properties, ensuring it co-elutes and experiences the same degree of ion suppression as the analyte.[2][13] The concentration of the internal standard should be carefully chosen to be within the linear dynamic range and not so high as to cause its own suppression effects.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.

Methodology:

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal.

  • Set up the LC-MS system with the analytical column.

  • Using a T-junction, continuously infuse the standard solution into the mobile phase flow post-column and pre-ESI source using a syringe pump.

  • Inject a blank matrix sample (an extract of the same matrix as the samples, but without the analyte).

  • Monitor the signal of the infused this compound standard. A drop in the signal intensity indicates a region of ion suppression.

PostColumn_Infusion cluster_LC LC System cluster_Infusion Infusion Setup LC_Pump LC Pump Injector Injector LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee Syringe_Pump Syringe Pump with Analyte Standard Syringe_Pump->Tee ESI_Source ESI Source Tee->ESI_Source MS Mass Spectrometer ESI_Source->MS

Caption: Diagram of a post-column infusion experimental setup.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To remove phospholipids and other interfering substances from a biological matrix prior to LC-MS analysis of this compound.

Methodology:

  • Sample Pre-treatment: For a plasma sample, perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724). Centrifuge and collect the supernatant.

  • SPE Column Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences like salts.

  • Elution: Elute the this compound and other lipids using an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

SPE Step Solvent Purpose
Conditioning Methanol, then WaterTo activate the sorbent.
Loading Sample SupernatantTo bind the analyte and other components to the sorbent.
Washing 5% Methanol in WaterTo remove highly polar interferences.
Elution Acetonitrile/MethanolTo recover the analyte of interest.
Reconstitution Initial Mobile PhaseTo prepare the sample for injection.

References

Addressing the stability of 2-Hydroxytricosanoic acid during sample storage and preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability of 2-Hydroxytricosanoic acid during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound, a long-chain saturated hydroxy fatty acid, can be influenced by several factors. The most critical are temperature, exposure to oxygen, and the presence of water. While saturated fatty acids are generally more stable than their unsaturated counterparts, prolonged storage under suboptimal conditions can lead to degradation.[1][2] Key considerations include:

  • Temperature: Higher temperatures can accelerate degradation processes.

  • Oxidation: Although less susceptible than unsaturated fatty acids, the hydroxyl group can be a site for oxidation.

  • Hydrolysis: If present in an esterified form (e.g., in complex lipids), hydrolysis can occur, especially in the presence of moisture.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored at low temperatures, ideally at -20°C or -80°C.[3][4] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.[1] If the compound is in a solvent, a non-polar organic solvent is preferable. For powdered forms, ensuring a dry environment is crucial.

Q3: Can I store this compound in a solution? If so, what solvent is recommended?

A3: Yes, storing this compound in a solution is a common practice. A non-polar organic solvent such as hexane (B92381), chloroform (B151607), or a mixture of chloroform and methanol (B129727) is recommended. It is crucial to use high-purity solvents to avoid introducing contaminants that could interfere with analysis or promote degradation. Avoid storing in plastic containers for extended periods, as plasticizers may leach into the solvent. Glass vials with Teflon-lined caps (B75204) are the preferred choice.

Q4: How many freeze-thaw cycles can a sample containing this compound undergo without significant degradation?

A4: While there is limited specific data on this compound, it is a general best practice in lipidomics to minimize the number of freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation. For critical quantitative studies, it is recommended to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the bulk sample.

Q5: Is derivatization necessary for the analysis of this compound?

A5: Derivatization is highly recommended, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The polar carboxyl and hydroxyl groups make the native molecule non-volatile. Derivatization, such as esterification of the carboxyl group to a methyl ester (FAME) and silylation of the hydroxyl group to a TMS-ether, increases volatility and thermal stability, leading to better chromatographic peak shape and sensitivity.[5][6] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be strictly necessary but can improve ionization efficiency and chromatographic retention.[7]

Troubleshooting Guides

Issue 1: Low or No Signal of this compound in GC-MS Analysis
Potential Cause Troubleshooting Action
Incomplete Derivatization The most common issue. Ensure the sample is completely dry before adding derivatization reagents, as water can inactivate them. Optimize reaction time and temperature. For the hydroxyl group, a second derivatization step (silylation) after esterification is often necessary.[5][8]
Analyte Adsorption The polar functional groups can adsorb to active sites in the GC inlet or column. Use a deactivated inlet liner and a column suitable for fatty acid analysis. Ensure derivatization is complete to block polar sites on the molecule.
Low Volatility Even after derivatization, very long-chain fatty acids have high boiling points. Ensure the GC oven temperature program reaches a sufficiently high final temperature and that the run time is long enough for the analyte to elute.[8]
Issue 2: Poor Recovery of this compound After Sample Extraction
Potential Cause Troubleshooting Action
Inappropriate Extraction Solvent Due to its long carbon chain and polar head group, a single solvent may not be efficient. Use a biphasic solvent system like the Folch or Bligh-Dyer methods (chloroform/methanol/water) to ensure efficient extraction from biological matrices.
Analyte Bound to Complex Lipids In biological samples, this compound may be part of more complex lipids (e.g., ceramides). A hydrolysis step (acidic or basic) may be required to release the fatty acid before extraction.
Insufficient Phase Separation During liquid-liquid extraction, ensure complete phase separation by adequate centrifugation. Incomplete separation can lead to loss of the analyte in the wrong phase or at the interface.
Issue 3: Evidence of Sample Degradation (e.g., extra peaks, shifted retention times)
Potential Cause Troubleshooting Action
Oxidation The hydroxyl group can be oxidized to a ketone. This will result in a new peak with a different retention time and mass spectrum. To prevent this, store samples under an inert atmosphere and consider adding an antioxidant like BHT to the extraction solvent.[9]
Dehydration Under acidic conditions or at high temperatures, the 2-hydroxy acid could potentially undergo dehydration to form a 2,3-unsaturated fatty acid. Check the pH of your sample and avoid excessive heat during sample preparation.
Contamination Extraneous peaks could be from contaminated solvents, glassware, or plasticware. Ensure all materials are scrupulously clean. Rinsing glassware with the extraction solvent before use is a good practice.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage Form Temperature Atmosphere Container Duration
Neat (Solid) -20°C or -80°CInert (Argon/Nitrogen)Glass vial, desiccatedLong-term (>1 year)
In Organic Solvent -20°C or -80°CInert (Argon/Nitrogen)Glass vial, Teflon-lined capLong-term (>1 year)[4]
Biological Matrix (e.g., plasma) -80°CAir (after flash freezing)CryovialLong-term (up to 10 years for saturated FAs)[4]
Working Solution 4°CAirGlass vial, Teflon-lined capShort-term (<1 week)

Table 2: Comparison of Analytical Methods for this compound Quantification

Parameter GC-MS (with Derivatization) LC-MS/MS
Sample Preparation Multi-step: Extraction, Hydrolysis (if needed), Esterification, Silylation.[5]Simpler: Extraction, possible derivatization for sensitivity enhancement.[7]
Sensitivity HighVery High
Selectivity High, especially with high-resolution MSVery High, especially with MRM
Throughput Lower due to longer run times and sample prepHigher
Primary Challenge Ensuring complete and reproducible derivatization.Potential for matrix effects (ion suppression/enhancement).

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is based on a modified Folch extraction method suitable for recovering total fatty acids.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Extraction: Vortex vigorously for 2 minutes.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for another 30 seconds. Centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation.

  • Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for hydrolysis and/or derivatization.

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol first converts the carboxylic acid to a methyl ester (FAME) and then the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

  • Esterification (Methylation):

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Cool to room temperature. Add 1 mL of hexane and 0.5 mL of water.

    • Vortex and centrifuge. Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Evaporate the hexane to dryness under nitrogen.

  • Silylation:

    • To the dried FAME, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[10]

    • Cap tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

G cluster_storage Sample Storage Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Add_Antioxidant Optional: Add Antioxidant (e.g., BHT) Sample_Collection->Add_Antioxidant for biological samples Aliquot Aliquot into single-use vials Add_Antioxidant->Aliquot Flash_Freeze Flash Freeze (Liquid Nitrogen) Aliquot->Flash_Freeze Store Store at -80°C under Inert Atmosphere Flash_Freeze->Store

Caption: Recommended workflow for sample handling and storage.

G cluster_degradation Potential Degradation Pathways Start This compound Oxidation Oxidation (e.g., O2, heat) Start->Oxidation Dehydration Dehydration (e.g., acid, heat) Start->Dehydration Ketone 2-Oxotricosanoic Acid (Keto Acid) Oxidation->Ketone Unsaturated Tricos-2-enoic Acid (Unsaturated Acid) Dehydration->Unsaturated

Caption: Potential chemical degradation pathways for this compound.

G cluster_gcms GC-MS Analysis Workflow Extraction Lipid Extraction (Protocol 1) Esterification Esterification (H+/MeOH) Extraction->Esterification Step 1 Derivatization Silylation Silylation (BSTFA) Esterification->Silylation Step 2 Derivatization GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis

Caption: Experimental workflow for GC-MS analysis.

G cluster_lcms LC-MS/MS Analysis Workflow Extraction Lipid Extraction (Protocol 1) Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Simplified workflow for LC-MS/MS analysis.

References

Dealing with matrix effects in the quantification of 2-Hydroxytricosanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of 2-Hydroxytricosanoic acid. It addresses common challenges related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In the analysis of this compound from biological samples like plasma or serum, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. The primary cause of matrix effects in plasma is the presence of phospholipids (B1166683), which can interfere with the ionization process in the mass spectrometer's source.[1][2][3]

Q2: What are the main sources of matrix effects when analyzing fatty acids in plasma?

A2: The most significant source of matrix effects in plasma and serum samples are phospholipids from cell membranes.[1][4][5] These molecules are often co-extracted with the analyte of interest and can suppress the ionization of this compound. Other endogenous materials such as proteins, salts, and peptides can also contribute to matrix effects.[6]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A separate injection of an extracted blank matrix is then performed. A dip in the baseline signal indicates ion suppression, while a rise indicates ion enhancement at the retention time of the interfering components.[6]

  • Post-Extraction Spiking: This is a quantitative approach. The peak area of this compound spiked into an extracted blank matrix is compared to the peak area of the analyte in a neat (clean) solvent at the same concentration. The matrix effect can be calculated using the formula: % Matrix Effect = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100. A value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.

Q4: What is the best choice for an internal standard (IS) for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or D-labeled this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and any variability during sample preparation. This co-behavior allows for accurate correction of both extraction efficiency and matrix-induced ionization changes. If a SIL version of this compound is not available, a structurally similar very-long-chain hydroxy fatty acid SIL-IS can be considered, but its ability to track the analyte must be thoroughly validated.

Q5: Is derivatization necessary for the analysis of this compound by LC-MS/MS?

A5: While not always mandatory, derivatization is often recommended for fatty acids to improve their chromatographic retention and ionization efficiency, especially in negative ion mode.[7] Derivatizing the carboxylic acid group can enhance sensitivity and reduce matrix effects.[7][8] Common derivatization reagents for fatty acids include 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape and/or Low Signal Intensity
  • Possible Cause A: Suboptimal Chromatographic Conditions. Very-long-chain fatty acids can exhibit poor peak shape on standard C18 columns.

    • Troubleshooting Step: Consider using a phenyl-based column, which can provide better separation for fatty acids.[10] Optimize the mobile phase gradient and temperature to improve peak shape.

  • Possible Cause B: Poor Ionization. this compound may not ionize efficiently under standard ESI conditions.

  • Possible Cause C: Ion Suppression. Co-eluting phospholipids are likely suppressing the analyte signal.

    • Troubleshooting Step: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) with a phospholipid removal plate or a mixed-mode sorbent.[5][11] Refer to the workflow diagram below for troubleshooting ion suppression.

Issue 2: High Variability and Poor Reproducibility in Quantitative Results
  • Possible Cause A: Inconsistent Sample Preparation. Manual sample preparation steps like liquid-liquid extraction (LLE) can have high variability.

    • Troubleshooting Step: Automate the sample preparation process if possible.[12] Solid-phase extraction (SPE) is generally more reproducible than LLE.[13] Ensure consistent vortexing times, evaporation steps, and reconstitution volumes.

  • Possible Cause B: Uncompensated Matrix Effects. Different samples may have varying levels of matrix components, leading to inconsistent ion suppression or enhancement.

    • Troubleshooting Step: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard that closely mimics the behavior of this compound.

  • Possible Cause C: Column Fouling. Accumulation of phospholipids on the analytical column can lead to shifting retention times and variable performance.

    • Troubleshooting Step: Use a guard column and implement a robust column washing step in your gradient to elute strongly retained matrix components after each injection. Improve sample cleanup to reduce the amount of phospholipids reaching the column.[1]

Quantitative Data on Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques for removing phospholipids and improving analyte recovery for long-chain fatty acids. Note that specific values for this compound may vary and should be determined experimentally.

Sample Preparation MethodTypical Phospholipid Removal EfficiencyTypical Analyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low (<20%)High (>90%)Simple, fast, and inexpensive.High risk of significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Medium (70-90%)Variable (60-95%)Can provide cleaner extracts than PPT.Labor-intensive, difficult to automate, can have lower recovery for polar analytes.[13]
Solid-Phase Extraction (SPE) High (90-99%)High (>85%)High reproducibility, amenable to automation, provides clean extracts.[11][13]Requires method development to optimize sorbent and solvents.
Phospholipid Removal Plates Very High (>99%)High (>90%)Combines the simplicity of PPT with high selectivity for phospholipid removal.[1][5]Higher cost per sample compared to PPT.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general workflow for reversed-phase SPE, which is effective for extracting hydrophobic molecules like very-long-chain fatty acids.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge on a vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol (B129727) through it.

    • Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the this compound and other fatty acids with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Workflow for Troubleshooting Matrix Effects

This diagram outlines a logical workflow for identifying, evaluating, and mitigating matrix effects during method development for this compound.

Troubleshooting Workflow for Matrix Effects start Start: Poor Quantitative Performance (Accuracy/Precision Issues) assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect (Check other parameters: IS, calibration, etc.) me_present->no_me No improve_cleanup Improve Sample Cleanup me_present->improve_cleanup Yes optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_sil_is Use Stable Isotope-Labeled IS optimize_chrom->use_sil_is re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate re_evaluate->improve_cleanup Not Acceptable method_validated Method Validated re_evaluate->method_validated Acceptable

Caption: A logical workflow for troubleshooting matrix effects.

Sample Preparation Method Selection Guide

This diagram provides a decision-making guide for selecting an appropriate sample preparation method based on the required level of cleanup and throughput.

Sample Preparation Selection Guide start Start: Define Assay Requirements throughput High Throughput Needed? start->throughput matrix_effect Significant Matrix Effect Expected? throughput->matrix_effect Yes lle Liquid-Liquid Extraction (LLE) throughput->lle No ppt Protein Precipitation (PPT) matrix_effect->ppt No plr Phospholipid Removal Plate matrix_effect->plr Yes spe Solid-Phase Extraction (SPE) lle->spe Need Higher Reproducibility?

Caption: Decision guide for selecting a sample preparation method.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical methods for the quantification of 2-Hydroxytricosanoic acid, a very-long-chain hydroxy fatty acid. The accurate measurement of this analyte in biological matrices is crucial for research in peroxisomal disorders and other metabolic diseases. This document outlines the predominant analytical techniques, their respective methodologies, and validation parameters to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and its Bioanalytical Challenges

This compound is a 2-hydroxy fatty acid, a subclass of fatty acids characterized by a hydroxyl group at the alpha-position.[1] As a very-long-chain fatty acid (VLCFA), it plays a role in lipid metabolism, particularly in pathways occurring within peroxisomes.[2] The accumulation of VLCFAs is a key biomarker for a group of genetic disorders known as peroxisomal biogenesis disorders, including Zellweger syndrome.[3][4] Therefore, robust and validated bioanalytical methods are essential for both clinical diagnosis and research into the pathophysiology of these conditions.

The bioanalysis of this compound presents several challenges, including its low endogenous concentrations, its presence in complex biological matrices like plasma and tissues, and the need to differentiate it from other isomeric fatty acids. To overcome these challenges, chromatographic separation coupled with mass spectrometric detection is typically employed.

Comparison of Bioanalytical Methods

The two primary analytical platforms for the quantification of this compound and other VLCFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, sample throughput, and the availability of instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives in the gas phase followed by mass analysis.Separation in the liquid phase followed by tandem mass analysis.
Sample Preparation Requires hydrolysis, extraction, and derivatization to form volatile esters (e.g., methyl esters).[3][5]Requires hydrolysis and extraction. Derivatization is often employed to enhance ionization and chromatographic retention.[6]
Derivatization Mandatory for volatility.Optional but often recommended for improved sensitivity and peak shape.[7][8]
Sensitivity Generally high, but can be limited by background noise.Typically offers higher sensitivity and specificity due to the use of multiple reaction monitoring (MRM).[6]
Throughput Can be lower due to longer run times and more extensive sample preparation.[9]Generally higher throughput is achievable with modern UPLC systems.[6]
Instrumentation Widely available in many analytical laboratories.Requires more specialized and costly instrumentation.
Analytes Can simultaneously measure a broad range of fatty acids.[10]Can be highly targeted for specific analytes and their isomers.

Experimental Protocols

Below are representative experimental protocols for the analysis of very-long-chain fatty acids, which are applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for VLCFA analysis in plasma.[3][11]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution containing a stable isotope-labeled analog of a VLCFA.

    • Perform acid hydrolysis by adding hydrochloric acid and heating to release the fatty acids from their esterified forms.

    • Extract the fatty acids using an organic solvent such as hexane.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., methanolic HCl or BF3-methanol) to convert the fatty acids to their fatty acid methyl esters (FAMEs).

    • Heat the sample to ensure complete derivatization.

    • Extract the FAMEs into an organic solvent.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs solution onto a GC column suitable for fatty acid analysis.

    • Use a temperature gradient to separate the FAMEs based on their volatility and polarity.

    • Detect the eluting compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on methods developed for the sensitive quantification of VLCFAs in biological matrices.[6]

  • Sample Preparation:

    • To 50 µL of serum or plasma, add an internal standard solution.

    • Perform acid hydrolysis to liberate the fatty acids.

    • Extract the fatty acids using a liquid-liquid extraction procedure.

    • Evaporate the extraction solvent.

  • Derivatization (Optional but Recommended):

    • Derivatize the carboxyl group of the fatty acids to enhance ionization efficiency. A variety of derivatization reagents can be used to introduce a permanently charged group.[7][8]

  • LC-MS/MS Analysis:

    • Reconstitute the sample in a solvent compatible with the mobile phase.

    • Inject the sample onto a reverse-phase UPLC column.

    • Use a gradient elution to separate the fatty acids.

    • Detect the analytes using a tandem mass spectrometer in positive or negative electrospray ionization mode, with multiple reaction monitoring (MRM) for specific transitions of the parent and product ions.

Signaling Pathway and Experimental Workflow Visualization

The metabolism of this compound is intrinsically linked to the alpha-oxidation pathway within the peroxisomes. This pathway is crucial for the breakdown of branched-chain fatty acids and 2-hydroxy fatty acids.[12][13][14]

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome Fatty_Acid 2-Hydroxy VLCFA (e.g., this compound) Fatty_Acyl_CoA 2-Hydroxy VLCFA-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Aldehyde Pristanal-like Aldehyde Fatty_Acyl_CoA->Aldehyde 2-Hydroxyacyl-CoA Lyase Shorter_Chain_Acid Pristanic Acid-like Molecule Aldehyde->Shorter_Chain_Acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal Beta-Oxidation Shorter_Chain_Acid->Beta_Oxidation Acetyl_CoA Further Metabolism Beta_Oxidation->Acetyl_CoA Propionyl-CoA & Acetyl-CoA Outside Cytosol

Caption: Peroxisomal alpha-oxidation of a 2-hydroxy very-long-chain fatty acid.

The following diagram illustrates a general experimental workflow for the bioanalysis of this compound.

Bioanalytical_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for the bioanalysis of this compound.

References

A Comparative Guide to GC-MS and LC-MS/MS Methods for the Quantification of 2-Hydroxytricosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid metabolites is critical for advancing research in areas such as metabolic disorders and biomarker discovery. 2-Hydroxytricosanoic acid, a 2-hydroxy long-chain fatty acid, is implicated in various physiological and pathological processes. The choice of analytical methodology for its quantification is pivotal for generating reliable data. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, offering insights into the performance of each platform supported by experimental data from analogous compounds.

At a Glance: GC-MS vs. LC-MS/MS for this compound Analysis

The selection between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample throughput, and the complexity of the biological matrix. While both techniques offer high selectivity and sensitivity, they are based on different principles of sample preparation and chromatographic separation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation) to increase volatility.Generally not required, but can be used to enhance ionization.
Sample Preparation More complex, involving extraction and a dedicated derivatization step.Simpler, often involving protein precipitation and dilution.
Typical Run Time Longer, due to the derivatization step and typically longer chromatographic runs.Shorter, with rapid LC gradients enabling higher throughput.
Linearity Range Typically in the µg/mL to mg/L range for similar hydroxy fatty acids.Potentially wider, often in the ng/mL to µg/mL range.[1]
Limit of Quantification (LOQ) Can achieve low µg/g levels.[2]Generally lower, often in the ng/mL or even pg/mL range for fatty acids.[3]
Precision (%CV) Intra- and inter-day precision typically <15%.Intra- and inter-day precision often <15%.[4]
Selectivity High, especially with MS/MS, but potential for co-elution of isomers.Very high with MS/MS, allowing for specific detection in complex matrices.
Matrix Effects Generally less pronounced compared to LC-MS.Can be a significant issue, requiring careful validation and use of internal standards.

Experimental Protocols

The following are synthesized protocols for the quantification of this compound in a biological matrix such as plasma. These protocols are based on established methods for similar long-chain and hydroxy fatty acids.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves a liquid-liquid extraction followed by derivatization to make the analyte volatile for gas chromatography.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add an appropriate internal standard (e.g., stable isotope-labeled this compound).

  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform:methanol).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization of the hydroxyl and carboxyl groups.

  • Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent (e.g., hexane).

  • Transfer the derivatized sample to a GC vial for analysis.

3. GC-MS Conditions:

  • GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Operate in splitless mode with an injector temperature of 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 320°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Operate in electron ionization (EI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification, monitoring characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol utilizes a simpler protein precipitation step for sample cleanup.

1. Sample Preparation:

  • To 50 µL of plasma, add an appropriate internal standard (e.g., stable isotope-labeled this compound).

  • Precipitate proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the sample in the mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: A suitable gradient to separate the analyte from matrix components, for example, starting at 50% B and increasing to 98% B over several minutes.

  • Flow Rate: A typical flow rate of 0.3 mL/min.

  • MS/MS Detector: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Data Acquisition: Use multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transition for this compound and its internal standard.

Comparative Workflows

The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatization Derivatization (Silylation) Evaporation1->Derivatization Evaporation2 Evaporate & Reconstitute Derivatization->Evaporation2 GC_Injection GC Injection Evaporation2->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Fig. 1: GC-MS experimental workflow.

LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporate_Reconstitute Evaporate & Reconstitute Supernatant_Transfer->Evaporate_Reconstitute LC_Injection LC Injection Evaporate_Reconstitute->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI-) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Fig. 2: LC-MS/MS experimental workflow.

Discussion and Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific research question and available resources.

GC-MS is a robust and well-established technique. While it requires a more involved sample preparation with derivatization, it can offer high specificity and is generally less prone to matrix effects. The derivatization step, typically silylation for hydroxyl and carboxyl groups, increases the volatility of the analyte, making it amenable to gas chromatography.[2]

LC-MS/MS provides a higher-throughput option with simpler sample preparation.[5] It is particularly well-suited for polar, non-volatile compounds like this compound and may offer lower limits of detection. The direct analysis without derivatization significantly reduces sample preparation time. However, LC-MS/MS can be more susceptible to ion suppression or enhancement from matrix components, necessitating the use of a stable isotope-labeled internal standard for accurate quantification.

References

A Comparative Analysis of the Biological Activities of 2-Hydroxytricosanoic Acid and Cerebronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid and cerebronic acid (also known as 2-hydroxytetracosanoic acid) are both members of the 2-hydroxy very-long-chain fatty acid (2-OH-VLCFA) family. These molecules are integral components of sphingolipids, which are critical structural and signaling lipids, particularly abundant in the nervous system. Their presence is essential for the proper function and stability of myelin, the protective sheath surrounding nerve fibers. Deficiencies in the synthesis of these fatty acids, often due to mutations in the Fatty Acid 2-Hydroxylase (FA2H) gene, are linked to severe neurodegenerative disorders. This guide provides a comparative overview of their known biological activities, supported by available experimental data and methodologies.

Chemical and Physical Properties

While both are 2-hydroxy fatty acids, they differ by a single methylene (B1212753) group in their acyl chain length, which can influence their physical properties and incorporation into biological membranes.

PropertyThis compoundCerebronic Acid (2-Hydroxytetracosanoic Acid)
Chemical Formula C23H46O3C24H48O3
Molecular Weight 370.6 g/mol 384.6 g/mol
Synonyms α-Hydroxytricosanoic acid2-Hydroxylignoceric acid, Phrenosinic acid
Primary Location Found as a metabolite in animals and marine sponges.[1]Predominantly found in the brain and nervous tissue.[2]
Key Function Component of sphingolipids, contributing to membrane stability and cell signaling.[3]A crucial component of cerebrosides and sulfatides (B1148509) in the myelin sheath.[4][5]

Biological Synthesis and Degradation

The primary pathway for the synthesis of both this compound and cerebronic acid is through the action of the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme hydroxylates the parent fatty acids, tricosanoic acid (C23:0) and lignoceric acid (C24:0), respectively.

The degradation of 2-hydroxy fatty acids occurs via peroxisomal α-oxidation.[3]

Experimental Protocol: In Vitro FA2H Activity Assay

This protocol is adapted from a method developed for measuring the activity of FA2H, the key enzyme in the synthesis of 2-hydroxy fatty acids.[1]

Objective: To quantify the conversion of a fatty acid substrate to its 2-hydroxylated product by FA2H.

Materials:

  • Microsomal fractions from cells or tissues expressing FA2H.

  • Fatty acid substrate (e.g., deuterated tetracosanoic acid for cerebronic acid synthesis).

  • NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Purified NADPH:cytochrome P-450 reductase.

  • α-cyclodextrin for substrate solubilization.

  • Reaction buffer (e.g., Tris-HCl, pH 7.6).

  • Reagents for fatty acid extraction (e.g., diethyl ether).

  • Derivatizing agent (e.g., for trimethylsilyl (B98337) ether conversion).

  • Gas chromatography-mass spectrometry (GC-MS) system.

Procedure:

  • Prepare a reaction mixture containing the microsomal fraction, NADPH regeneration system, NADPH:cytochrome P-450 reductase, and the fatty acid substrate solubilized in α-cyclodextrin in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60-180 minutes).

  • Stop the reaction by adding a quenching solvent.

  • Extract the fatty acids from the reaction mixture using an organic solvent like diethyl ether.

  • Dry the organic extract and derivatize the fatty acids to make them volatile for GC-MS analysis.

  • Quantify the amount of the 2-hydroxylated product formed using GC-MS by comparing it to a known standard.

Comparative Biological Activities

Direct comparative studies quantifying the specific biological activities of this compound versus cerebronic acid are limited in the current scientific literature. Most research focuses on the broader class of 2-hydroxy fatty acids or more common members of this class. However, based on their structural similarities and shared synthetic pathway, their biological roles are thought to be largely analogous, primarily centered on their incorporation into sphingolipids and the subsequent impact on membrane properties and cell signaling.

Biological ActivityGeneral Findings for 2-Hydroxy Fatty Acids (with specific notes where available)
Myelin Sheath Stability 2-hydroxy fatty acids are crucial for the long-term stability of the myelin sheath. Their absence leads to demyelination and neurodegeneration. This is a well-established role for cerebronic acid.[6]
Membrane Fluidity and Organization The presence of a hydroxyl group in the acyl chain of sphingolipids is thought to influence the packing of lipids in the membrane, affecting fluidity and the formation of lipid rafts. Studies on 2-hydroxyoleic acid suggest it can increase membrane fluidity.[3]
Cell Signaling By altering membrane properties, 2-hydroxy fatty acids can modulate the activity of membrane-bound proteins and influence signaling pathways.[7] There is evidence that 2-hydroxy fatty acids may have roles in regulating cell cycle and proliferation.[8]

Signaling Pathways

The direct signaling roles of free this compound and cerebronic acid are not well-defined. Their primary influence on signaling is believed to be indirect, through their incorporation into sphingolipids which are key components of signaling platforms in the cell membrane.

Below is a generalized representation of the synthesis of 2-hydroxy fatty acids and their incorporation into sphingolipids, which then participate in downstream signaling events.

2_OH_VLCFA_Synthesis_and_Function cluster_synthesis Synthesis cluster_incorporation Incorporation into Sphingolipids cluster_function Biological Function VLCFA Very-Long-Chain Fatty Acid (e.g., Tricosanoic Acid, Lignoceric Acid) FA2H Fatty Acid 2-Hydroxylase (FA2H) VLCFA->FA2H 2_OH_VLCFA 2-Hydroxy-VLCFA (this compound, Cerebronic Acid) FA2H->2_OH_VLCFA Ceramide_Synthase Ceramide Synthase 2_OH_VLCFA->Ceramide_Synthase Sphingolipids 2-OH-Sphingolipids (e.g., Cerebrosides) Ceramide_Synthase->Sphingolipids Membrane Cell Membrane (Myelin Sheath) Sphingolipids->Membrane Signaling Downstream Signaling Events Membrane->Signaling

Caption: Synthesis of 2-hydroxy very-long-chain fatty acids and their role in membrane function.

Experimental Workflows

The investigation of the biological activities of these fatty acids typically involves a multi-step process, from synthesis and purification to in vitro and in vivo functional assays.

Experimental_Workflow Start Start: Hypothesis on Biological Activity Synthesis Chemical or Enzymatic Synthesis of Fatty Acids Start->Synthesis Purification Purification and Characterization (GC-MS) Synthesis->Purification In_Vitro In Vitro Assays (e.g., Cell Culture Studies, Enzyme Activity Assays, Membrane Fluidity Studies) Purification->In_Vitro In_Vivo In Vivo Models (e.g., FA2H Knockout Mice) Purification->In_Vivo Analysis Data Analysis and Interpretation In_Vitro->Analysis In_Vivo->Analysis Conclusion Conclusion and Publication Analysis->Conclusion

Caption: A typical experimental workflow for studying the biological activity of fatty acids.

Conclusion and Future Directions

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of the effects of this compound and cerebronic acid on myelin stability, membrane biophysics, and cell signaling pathways in relevant neuronal cell models.

  • Quantitative Analysis: Utilizing advanced analytical techniques to quantify the incorporation rates and specific downstream effects of each fatty acid in various cell types.

  • Signaling Pathway Elucidation: Investigating whether these molecules have direct signaling roles as free fatty acids, potentially through interaction with novel receptors or modulation of enzyme activities.

A deeper understanding of the specific roles of these individual 2-hydroxy fatty acids could provide valuable insights into the pathology of neurodegenerative diseases and may open new avenues for therapeutic intervention.

References

Structural and functional comparison of 2-Hydroxytricosanoic acid and 2-hydroxylignoceric acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive structural and functional comparison of 2-Hydroxytricosanoic acid and 2-hydroxylignoceric acid, two critical very-long-chain 2-hydroxy fatty acids. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, neuroscience, and metabolic diseases.

Structural and Physical Properties

This compound and 2-hydroxylignoceric acid are structurally similar, differing only by a single methylene (B1212753) group in their acyl chain. This subtle difference in chain length, however, can influence their physical properties and potentially their biological functions. Both are saturated fatty acids with a hydroxyl group at the alpha-carbon (C-2) position.

PropertyThis compound2-Hydroxylignoceric Acid (Cerebronic Acid)
Chemical Formula C23H46O3[1][2]C24H48O3[3]
Molecular Weight 370.6 g/mol [1][2]384.6 g/mol [3]
Synonyms FA 23:0;O[1]Cerebronic Acid, FA 24:0;O[3]
Solubility Soluble in Chloroform:Methanol (5:1)[1]Soluble in Chloroform:Methanol (5:1)[3]

Functional Overview

Both this compound and 2-hydroxylignoceric acid are primarily known for their role as constituents of sphingolipids, a class of lipids that are abundant in the nervous system.[4] They are synthesized from their non-hydroxylated precursors, tricosanoic acid and lignoceric acid, respectively, by the enzyme Fatty Acid 2-Hydroxylase (FA2H).

Key Functions of 2-Hydroxy Fatty Acids:

  • Myelin Sheath Integrity: 2-hydroxy fatty acids are crucial components of galactosylceramides and sulfatides, which are major lipids in the myelin sheath that insulates nerve fibers. The presence of the 2-hydroxyl group is thought to be vital for the stability and proper function of myelin.

  • Membrane Stability: The hydroxyl group can participate in hydrogen bonding, which contributes to the stability of cellular membranes.

  • Cell Signaling: 2-hydroxy sphingolipids are involved in various cell signaling pathways.

While direct comparative studies are limited, the difference in acyl chain length between this compound and 2-hydroxylignoceric acid may lead to subtle differences in their incorporation into complex sphingolipids and their influence on the biophysical properties of cell membranes.

Biosynthesis Pathway

The synthesis of both this compound and 2-hydroxylignoceric acid is initiated by the hydroxylation of their respective fatty acid precursors in the endoplasmic reticulum. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H). The resulting 2-hydroxy fatty acid is then activated to its CoA-thioester, which can be subsequently incorporated into dihydroceramide (B1258172) by ceramide synthases (CerS).

cluster_0 Endoplasmic Reticulum FA Tricosanoic Acid (C23:0) or Lignoceric Acid (C24:0) HFA This compound or 2-Hydroxylignoceric Acid FA->HFA FA2H HFA_CoA 2-Hydroxyacyl-CoA HFA->HFA_CoA Acyl-CoA Synthetase FA_CoA Acyl-CoA DHCer Dihydroceramide HFA_CoA->DHCer Ceramide Synthase (CerS) DHC Dihydrosphingosine DHC->DHCer Cer 2-Hydroxydihydroceramide DHCer->Cer Complex Complex Sphingolipids (e.g., Galactosylceramide) Cer->Complex

Caption: Biosynthesis of 2-hydroxy fatty acid-containing sphingolipids.

Proposed Experimental Protocols for Comparative Analysis

To elucidate the potential functional differences between this compound and 2-hydroxylignoceric acid, the following experimental protocols are proposed:

Experiment 1: Determination of FA2H Substrate Specificity

Objective: To compare the enzymatic efficiency of Fatty Acid 2-Hydroxylase (FA2H) in hydroxylating tricosanoic acid versus lignoceric acid.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells and transfect them with a plasmid expressing human FA2H.

  • Microsome Isolation:

    • Harvest the transfected cells and homogenize them.

    • Isolate the microsomal fraction, which contains FA2H, by differential centrifugation.

  • In Vitro Hydroxylation Assay:

    • Prepare reaction mixtures containing the isolated microsomes, NADPH, and either tricosanoic acid or lignoceric acid as the substrate.

    • Incubate the reactions at 37°C for a defined period.

  • Lipid Extraction and Derivatization:

    • Stop the reactions and extract the total lipids using a modified Bligh-Dyer method.

    • Derivatize the fatty acids to their methyl esters for gas chromatography-mass spectrometry (GC-MS) analysis.

  • GC-MS Analysis:

    • Separate and quantify the amounts of this compound methyl ester and 2-hydroxylignoceric acid methyl ester produced.

    • Calculate the specific activity of FA2H for each substrate.

A Transfect HEK293T cells with FA2H plasmid B Isolate Microsomes A->B C In vitro hydroxylation with Tricosanoic or Lignoceric Acid B->C D Lipid Extraction C->D E Derivatization to FAMEs D->E F GC-MS Analysis E->F G Determine FA2H Activity F->G

Caption: Workflow for determining FA2H substrate specificity.

Experiment 2: Analysis of Ceramide Incorporation

Objective: To compare the rate of incorporation of this compound and 2-hydroxylignoceric acid into ceramides (B1148491) in cultured oligodendrocytes.

Methodology:

  • Cell Culture:

    • Culture a human oligodendrocyte cell line.

  • Stable Isotope Labeling:

    • Supplement the culture medium with either ¹³C-labeled this compound or ¹³C-labeled 2-hydroxylignoceric acid.

  • Time-Course Experiment:

    • Harvest cells at different time points (e.g., 0, 1, 4, 8, 24 hours) after the addition of the labeled fatty acids.

  • Lipid Extraction:

    • Extract total lipids from the harvested cells.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the ¹³C-labeled ceramides.

    • Determine the rate of incorporation of each labeled 2-hydroxy fatty acid into different ceramide species.

Conclusion

This compound and 2-hydroxylignoceric acid are integral components of sphingolipids, playing a crucial role in the nervous system. While their structures are highly similar, the single-carbon difference in their acyl chain length may have subtle but significant implications for their function. The proposed experimental protocols provide a framework for future research to dissect these potential differences, which could enhance our understanding of lipid metabolism in health and disease and may inform the development of novel therapeutic strategies for neurological disorders.

References

Validating 2-Hydroxytricosanoic Acid Metabolic Pathways: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for validating the metabolic pathways of 2-Hydroxytricosanoic acid (2-HTA). Understanding the biosynthesis and degradation of this very-long-chain saturated hydroxy fatty acid is crucial for research in areas such as neurological disorders, skin barrier function, and cancer metabolism. Isotopic tracers are indispensable tools for elucidating these pathways, enabling precise tracking and quantification of metabolic flux. This document details the primary isotopic labeling methods, presents experimental protocols, and offers a comparative analysis to aid in the selection of the most appropriate strategy for your research needs.

Metabolic Pathways of this compound

The metabolism of 2-HTA primarily involves two key pathways: biosynthesis via alpha-hydroxylation and degradation through peroxisomal alpha-oxidation.

Biosynthesis: The synthesis of 2-HTA from its precursor, Tricosanoic acid, is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme is an integral membrane protein primarily located in the endoplasmic reticulum.

Degradation: The breakdown of 2-HTA occurs in the peroxisome via alpha-oxidation. The initial step involves the activation of 2-HTA to 2-hydroxytricosanoyl-CoA. Subsequently, the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) cleaves 2-hydroxytricosanoyl-CoA into formyl-CoA and an (n-1) aldehyde, which in this case is docosanal.

2_HTA_Metabolic_Pathways cluster_synthesis Biosynthesis (Endoplasmic Reticulum) cluster_degradation Degradation (Peroxisome) Tricosanoic_acid Tricosanoic Acid 2_HTA_syn This compound Tricosanoic_acid->2_HTA_syn FA2H 2_HTA_deg This compound 2_HTA_CoA 2-Hydroxytricosanoyl-CoA 2_HTA_deg->2_HTA_CoA Acyl-CoA Synthetase Docosanal Docosanal 2_HTA_CoA->Docosanal HACL1 Formyl_CoA Formyl-CoA 2_HTA_CoA->Formyl_CoA HACL1

Figure 1: Metabolic pathways of this compound.

Comparison of Isotopic Labeling Strategies

The two primary stable isotopes used for tracing fatty acid metabolism are Deuterium (B1214612) (²H) and Carbon-13 (¹³C). The choice between these depends on the specific research question, analytical instrumentation available, and cost considerations.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Tracer Introduction Labeled precursor (e.g., [²H]-Tricosanoic acid) or heavy water (D₂O).Labeled precursor (e.g., [U-¹³C]-Tricosanoic acid, [¹³C]-Acetate).
Detection Method Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).GC-MS, LC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy.
Primary Application Tracing biosynthesis and degradation pathways. Can be cost-effective for whole-body turnover studies using D₂O.[1]Metabolic flux analysis, determining contributions of different carbon sources to the acyl chain.[2][3]
Advantages - Lower cost of some deuterated precursors.[1]- D₂O can label multiple molecules, providing a global view of metabolism.- Stable C-C bonds prevent label loss during most metabolic transformations.- Positional labeling allows for detailed pathway analysis.- Minimal kinetic isotope effect compared to ²H.
Limitations - Potential for H/D exchange with the solvent.- Possible kinetic isotope effects that may alter reaction rates.- Higher cost of ¹³C-labeled precursors.- Requires more complex data analysis for metabolic flux calculations.
Suitability for 2-HTA Well-suited for validating the activity of FA2H and HACL1 by tracing the conversion of a deuterated substrate to its product.Ideal for quantifying the rate of 2-HTA synthesis from different carbon sources and for detailed metabolic flux analysis of the alpha-oxidation pathway.

Experimental Protocols

Protocol 1: Validation of 2-HTA Biosynthesis using Deuterium-Labeled Tricosanoic Acid

This protocol is adapted from an assay developed for fatty acid 2-hydroxylase (FA2H) activity using a deuterated very-long-chain fatty acid.[4]

Objective: To measure the in vitro activity of FA2H by quantifying the conversion of [²H]-Tricosanoic acid to [²H]-2-Hydroxytricosanoic acid.

Materials:

  • [²H]-Tricosanoic acid (substrate)

  • Microsomal fractions containing FA2H (from cell lines or tissue homogenates)

  • NADPH regeneration system

  • Purified NADPH:cytochrome P-450 reductase

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Organic solvents for extraction (e.g., chloroform (B151607), methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., a non-endogenous odd-chain 2-hydroxy fatty acid)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, [²H]-Tricosanoic acid, NADPH regeneration system, and purified NADPH:cytochrome P-450 reductase in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Derivatization: Dry the lipid extract under a stream of nitrogen. Add the derivatizing agent (BSTFA) and heat at 60°C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. Monitor for the mass-to-charge ratios corresponding to the TMS-derivatives of [²H]-Tricosanoic acid and [²H]-2-Hydroxytricosanoic acid.

  • Quantification: Quantify the amount of [²H]-2-Hydroxytricosanoic acid produced relative to the internal standard.

Experimental_Workflow_Biosynthesis Start Start: Prepare Reaction Mixture ([²H]-Tricosanoic Acid, Microsomes, Cofactors) Incubation Incubate at 37°C Start->Incubation Extraction Terminate Reaction & Extract Lipids Incubation->Extraction Derivatization Derivatize to TMS Ethers/Esters Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Quantify [²H]-2-HTA Production Analysis->Quantification

Figure 2: Workflow for validating 2-HTA biosynthesis.
Protocol 2: Metabolic Flux Analysis of 2-HTA Degradation using ¹³C-Labeled 2-HTA

Objective: To determine the metabolic flux through the peroxisomal alpha-oxidation pathway by tracing the degradation of [U-¹³C]-2-Hydroxytricosanoic acid.

Materials:

  • [U-¹³C]-2-Hydroxytricosanoic acid (tracer)

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Cell culture medium

  • Reagents for cell lysis and protein quantification

  • Organic solvents for extraction (e.g., hexane, isopropanol)

  • Internal standards for precursor and product quantification

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Culture cells to a desired confluency. Replace the medium with fresh medium containing a known concentration of [U-¹³C]-2-Hydroxytricosanoic acid.

  • Time-Course Sampling: Harvest cells at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the disappearance of the labeled precursor and the appearance of labeled products.

  • Metabolite Extraction: At each time point, wash the cells with cold saline, lyse the cells, and extract the lipids using a suitable organic solvent system.

  • LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS. Use a method optimized for the separation and detection of very-long-chain fatty acids and their aldehydes. Monitor for the mass transitions of the labeled precursor ([U-¹³C]-2-HTA) and expected labeled products (e.g., [U-¹³C]-Docosanal).

  • Data Analysis and Flux Calculation:

    • Correct the raw data for natural isotope abundance.

    • Calculate the fractional enrichment of the labeled species over time.

    • Use metabolic flux analysis software to model the data and calculate the rate of 2-HTA degradation.

Experimental_Workflow_Degradation Start Start: Label Cultured Cells with [U-¹³C]-2-HTA Sampling Time-Course Cell Harvesting Start->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS Analysis of Isotopologues Extraction->Analysis Calculation Metabolic Flux Calculation Analysis->Calculation

Figure 3: Workflow for 2-HTA degradation flux analysis.

Conclusion

Both deuterium and carbon-13 labeling are powerful strategies for validating and quantifying the metabolic pathways of this compound. Deuterium labeling offers a cost-effective method for confirming enzymatic activities and tracing general pathway flux. Carbon-13 labeling, while more expensive, provides a more robust and detailed approach for quantitative metabolic flux analysis, allowing for the precise determination of reaction rates and the contribution of various carbon sources. The selection of the appropriate isotopic tracer and methodology should be guided by the specific scientific question being addressed and the analytical capabilities available. The protocols and comparative data presented in this guide serve as a valuable resource for researchers designing experiments to investigate the intricate metabolism of this compound.

References

Quantitative comparison of 2-Hydroxytricosanoic acid levels in healthy versus diseased states.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-hydroxytricosanoic acid levels reveals significant accumulation in peroxisomal disorders, highlighting its potential as a key biomarker for these debilitating conditions. This guide provides a quantitative comparison of its levels in healthy versus diseased states, details the experimental protocols for its measurement, and illustrates its metabolic pathway.

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of specific lipids in metabolic diseases is paramount. This compound, a 2-hydroxy very-long-chain fatty acid (VLCFA), has emerged as a molecule of interest in the study of peroxisomal disorders, a group of genetic conditions characterized by the malfunction of peroxisomes, essential organelles for lipid metabolism. This guide synthesizes available data to provide a clear comparison of this compound levels, offering insights into its pathological significance.

Quantitative Comparison of this compound Levels

While specific quantitative data for this compound in human plasma or tissues is not widely available in large cohort studies, the accumulation of very-long-chain fatty acids (VLCFAs), including 2-hydroxy VLCFAs, is a well-established hallmark of peroxisomal disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD). In these diseases, the impaired function of peroxisomes leads to a bottleneck in the breakdown of these fatty acids.

For the purpose of this guide, we will present a qualitative comparison based on the established understanding of VLCFA metabolism in these diseases and supplement it with data on related, more frequently measured VLCFAs to infer the expected changes in this compound. It is important to note that the absolute concentrations can vary based on the specific mutation, age of the patient, and diet.

ConditionBiological MatrixExpected this compound LevelRepresentative VLCFA (C26:0) Levels in Plasma
Healthy Individuals Plasma, FibroblastsNormal (Trace amounts)Typically < 1.3 nmol/mL
Zellweger Syndrome Plasma, FibroblastsSignificantly ElevatedCan be > 10-fold higher than in healthy controls
X-linked Adrenoleukodystrophy (X-ALD) Plasma, FibroblastsElevatedCan be 3- to 7-fold higher in patient fibroblasts and show significant accumulation in specific immune cells like monocytes (up to 6-fold)[1]

Note: The levels of C26:0 are provided as a surrogate marker to illustrate the magnitude of VLCFA accumulation in these disorders. It is highly probable that this compound follows a similar pattern of accumulation.

The Metabolic Pathway of this compound: Peroxisomal Alpha-Oxidation

The breakdown of this compound occurs in the peroxisomes via a process called alpha-oxidation. This pathway is distinct from the more common beta-oxidation and is crucial for the metabolism of fatty acids that have a substitution on their beta-carbon, which would otherwise block beta-oxidation.

The key steps in the alpha-oxidation of this compound are:

  • Activation: Tricosanoic acid is first activated to its CoA ester, Tricosanoyl-CoA.

  • Hydroxylation: Fatty acid 2-hydroxylase (FA2H) introduces a hydroxyl group at the alpha-carbon (C-2) of tricosanoyl-CoA, forming 2-hydroxytricosanoyl-CoA.

  • Oxidation and Decarboxylation: The 2-hydroxyacyl-CoA is then oxidized and decarboxylated, a process that involves the enzyme 2-hydroxyacyl-CoA lyase (HACL1)[2]. This step removes one carbon atom as CO2.

  • Further Metabolism: The resulting shortened fatty acid, docosanoic acid (C22:0), can then enter the peroxisomal beta-oxidation pathway for further degradation.

In peroxisomal disorders like Zellweger syndrome, defects in peroxisome biogenesis lead to the dysfunction of multiple peroxisomal enzymes, including those involved in alpha- and beta-oxidation. This results in the accumulation of this compound and other VLCFAs.

Peroxisomal_Alpha_Oxidation Tricosanoic_acid Tricosanoic Acid (C23:0) Tricosanoyl_CoA Tricosanoyl-CoA Tricosanoic_acid->Tricosanoyl_CoA Acyl-CoA Synthetase Two_Hydroxytricosanoyl_CoA 2-Hydroxytricosanoyl-CoA Tricosanoyl_CoA->Two_Hydroxytricosanoyl_CoA Fatty Acid 2-Hydroxylase (FA2H) Docosanal Docosanal (C22 aldehyde) + Formyl-CoA Two_Hydroxytricosanoyl_CoA->Docosanal 2-Hydroxyacyl-CoA Lyase (HACL1) Docosanoic_acid Docosanoic Acid (C22:0) Docosanal->Docosanoic_acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal Beta-Oxidation Docosanoic_acid->Beta_Oxidation

Figure 1. Simplified pathway of peroxisomal alpha-oxidation of tricosanoic acid.

Experimental Protocols for the Quantification of this compound

The gold standard for the quantitative analysis of VLCFAs, including 2-hydroxy fatty acids, is gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol for the analysis of 2-hydroxy fatty acids in biological samples like plasma or cultured fibroblasts.

Experimental Workflow

Experimental_Workflow Sample_Collection Sample Collection (Plasma or Fibroblasts) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Hydrolysis Hydrolysis Lipid_Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis GC_MS_Analysis->Data_Analysis

Figure 2. General workflow for the analysis of 2-hydroxy fatty acids.
Detailed Methodology

1. Lipid Extraction:

  • Total lipids are extracted from the biological sample (e.g., plasma, homogenized fibroblasts) using a solvent mixture, typically chloroform:methanol (2:1, v/v).

  • An internal standard, such as a deuterated version of a 2-hydroxy fatty acid, is added at the beginning of the extraction process for accurate quantification.

2. Hydrolysis:

  • The extracted lipids are subjected to hydrolysis to release the fatty acids from their complex lipid forms (e.g., phospholipids, sphingolipids). This is typically achieved by heating the sample with a strong base, such as methanolic potassium hydroxide (B78521) (KOH).

3. Derivatization:

  • Free fatty acids are not volatile and require derivatization to be analyzed by GC-MS. The carboxylic acid and hydroxyl groups are converted to more volatile esters and ethers.

  • A common two-step derivatization process involves:

    • Esterification: The carboxylic acid group is converted to a methyl ester by heating with a reagent like boron trifluoride-methanol or methanolic HCl.

    • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatography: The derivatized fatty acids are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., a non-polar or medium-polarity column). A temperature gradient is used to elute the fatty acids in order of increasing chain length and polarity.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact ionization) and fragmented. The mass-to-charge ratio of the resulting ions is measured.

  • Quantification: The abundance of specific ions characteristic of the derivatized this compound is measured and compared to the abundance of the corresponding ions from the internal standard. A calibration curve prepared with known amounts of a this compound standard is used to determine the concentration in the sample.

5. Data Analysis:

  • The data from the GC-MS is processed using specialized software to identify and quantify the peaks corresponding to the derivatized this compound and the internal standard. The concentration is then calculated and normalized to the initial sample amount (e.g., per mg of protein for fibroblasts or per mL of plasma).

Conclusion

The accumulation of this compound is a key biochemical feature of peroxisomal disorders. While direct quantitative data remains somewhat limited compared to other VLCFAs, the established methodologies provide a robust framework for its measurement. Further research to establish precise reference ranges in healthy populations and comprehensive quantitative studies in various peroxisomal disorders will be crucial for solidifying its role as a diagnostic and prognostic biomarker. The detailed understanding of its metabolic pathway and the availability of reliable analytical methods are essential tools for the scientific community to advance the diagnosis, monitoring, and development of therapeutic interventions for these devastating diseases.

References

Head-to-head comparison of different extraction methods for 2-Hydroxytricosanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Extraction of a Key Bioactive Lipid.

2-Hydroxytricosanoic acid, a long-chain alpha-hydroxy fatty acid, is a molecule of significant interest in biomedical research, found naturally in sources such as marine sponges. The efficient extraction of this compound is a critical first step for its study and potential therapeutic application. This guide provides a head-to-head comparison of prominent extraction methodologies, offering quantitative insights and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Extraction Techniques

The choice of an extraction method for this compound hinges on a balance of efficiency, selectivity, time, cost, and environmental impact. Below is a summary of key performance indicators for conventional and modern extraction techniques. The data presented is a synthesis from studies on long-chain fatty acids and related lipids, providing a valuable proxy for the extraction of this compound.

Parameter Conventional Solvent Extraction (e.g., Folch Method) Supercritical Fluid Extraction (SFE) Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Typical Yield High, but can co-extract non-lipid contaminants.[1]High, with superior selectivity for lipids.[2]High, with yields comparable to or exceeding conventional methods.[3]Highest yield reported in some studies for fish oil.[4]
Purity of Extract Lower, often requires further purification steps.High, as the selectivity can be tuned by modifying pressure and temperature.[5]Good, cavitation can enhance release of target compounds.Good, though thermal degradation is a potential concern.[4]
Extraction Time Long (hours to days).[2]Relatively fast (30-120 minutes).[3]Very fast (5-60 minutes).[3][6]Very fast (minutes).[4]
Solvent Consumption High, often uses chlorinated solvents like chloroform (B151607).[7][8]Low to none (uses CO2), co-solvents like ethanol (B145695) may be used in small amounts.[5][9]Reduced solvent volume compared to conventional methods.[10]Significantly reduced solvent volume.[11]
Environmental & Safety Poor, due to the use of toxic and volatile organic solvents.[7]Excellent, CO2 is non-toxic, non-flammable, and easily removed.[2]Good, reduced solvent use and energy consumption.[12]Good, reduced solvent use but requires specialized equipment.[11]
Cost (Equipment) Low.High.Moderate.Moderate to High.
Selectivity Low.High.Moderate.Moderate.
Potential for Degradation Moderate, especially for unsaturated fatty acids due to long exposure to solvents and air.[2]Low, extraction occurs at relatively low temperatures and in an inert atmosphere.[2]Low, but localized high temperatures from cavitation can be a concern.Moderate, risk of thermal degradation if not properly controlled.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide representative protocols for each of the discussed extraction methods.

Conventional Solvent Extraction: The Folch Method

This classic method is widely used for total lipid extraction.

Protocol:

  • Homogenization: Homogenize the sample (e.g., marine sponge tissue) in a 2:1 (v/v) mixture of chloroform and methanol (B129727) to a final volume 20 times that of the sample.[7][8]

  • Filtration: Filter the homogenate to separate the liquid extract from the solid residue.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate.[7]

  • Phase Separation: Vortex the mixture and centrifuge at low speed to separate the mixture into two phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids.[7]

  • Drying: Evaporate the solvent under a stream of nitrogen to yield the total lipid extract.

  • Purification: Further purification by chromatography is typically required to isolate this compound from the total lipid extract.

Supercritical Fluid Extraction (SFE)

SFE utilizes carbon dioxide in its supercritical state, which exhibits properties of both a liquid and a gas, to extract lipids with high selectivity.

Protocol:

  • Sample Preparation: The dried and ground sample is placed in an extraction vessel.

  • Extraction: Supercritical CO2, often modified with a co-solvent like ethanol (e.g., 5-10%), is passed through the vessel at a controlled temperature (e.g., 40-60°C) and pressure (e.g., 200-350 bar).[3][5]

  • Collection: The pressure is reduced in a separator, causing the CO2 to return to its gaseous state and the extracted lipids to precipitate.

  • Fractionation: By controlling the pressure and temperature in the separator, different lipid fractions can be selectively collected.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the cell walls of the sample, enhancing the extraction process.

Protocol:

  • Mixing: The sample is suspended in a suitable solvent (e.g., ethanol, hexane) in an extraction vessel.

  • Sonication: An ultrasonic probe or bath is used to apply ultrasonic waves (e.g., 20-40 kHz) to the mixture for a specific duration (e.g., 5-60 minutes) and at a controlled temperature (e.g., 30-50°C).[3][6]

  • Separation: The mixture is then filtered or centrifuged to separate the extract from the solid residue.

  • Drying: The solvent is evaporated to yield the lipid extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, leading to rapid cell disruption and extraction.

Protocol:

  • Mixing: The sample is placed in a microwave-safe extraction vessel with a suitable solvent.

  • Irradiation: The vessel is subjected to microwave irradiation at a controlled power (e.g., 400-800 W) and for a short duration (e.g., 2-15 minutes).[4][12]

  • Cooling: The vessel is cooled to room temperature.

  • Separation: The extract is separated from the solid residue by filtration or centrifugation.

  • Drying: The solvent is evaporated to obtain the final extract.

Visualizing the Workflow

A generalized workflow for the extraction and analysis of this compound is essential for planning and executing research. The following diagram illustrates the key steps from sample preparation to final analysis.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis & Purification Sample Source Material (e.g., Marine Sponge) Grinding Drying & Grinding Sample->Grinding Solvent Solvent Extraction Grinding->Solvent SFE Supercritical Fluid Extraction (SFE) Grinding->SFE UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Filtration Filtration/ Centrifugation Solvent->Filtration SFE->Filtration UAE->Filtration MAE->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Lipid Extract Evaporation->CrudeExtract Purification Chromatographic Purification (e.g., HPLC) CrudeExtract->Purification IsolatedCompound Isolated 2-Hydroxytricosanoic Acid Purification->IsolatedCompound Analysis Structural Analysis (e.g., GC-MS, NMR) IsolatedCompound->Analysis

Caption: Generalized workflow for the extraction and analysis of this compound.

Conclusion

The selection of an appropriate extraction method for this compound is a critical decision that can significantly impact the yield, purity, and integrity of the final product. While traditional solvent extraction methods like the Folch protocol are low-cost, they are often time-consuming, use hazardous solvents, and may require extensive downstream purification. Modern techniques such as SFE, UAE, and MAE offer compelling advantages in terms of speed, efficiency, and environmental friendliness. SFE, in particular, stands out for its high selectivity, which can yield a purer extract. UAE and MAE provide rapid extraction with reduced solvent consumption. The choice of method will ultimately depend on the specific research goals, available resources, and desired scale of operation. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.

References

Performance Evaluation of Chromatography Columns for 2-Hydroxytricosanoic Acid Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different chromatography columns for the separation and analysis of 2-Hydroxytricosanoic acid, a very-long-chain alpha-hydroxy fatty acid. The information presented herein is based on established chromatographic principles for fatty acid analysis and includes supporting data from relevant studies on similar compounds.

Comparison of Chromatography Columns

The selection of an appropriate chromatography column is paramount for the successful separation and quantification of this compound. The choice depends on the analytical goal, whether it is for routine quantification, separation from other lipid classes, or chiral resolution of its enantiomers. The following table summarizes the expected performance of different column types for this application.

Column TypeStationary PhaseExpected RetentionExpected ResolutionKey AdvantagesKey Disadvantages
Reversed-Phase C18 (Octadecylsilane)High to Very HighMediumWidely available, good for separating fatty acids by chain length and unsaturation.Strong retention of VLCFAs can lead to long analysis times and peak broadening; may require derivatization.[1]
Reversed-Phase C8 (Octylsilane)Medium to HighMediumLess retentive than C18, potentially offering better peak shapes and shorter run times for VLCFAs.[1]May have lower overall resolving power compared to C18 for complex mixtures.
Normal-Phase Silica, PVA-SilMediumHighExcellent for separating lipid classes and isomers with different polarity.[2][3]Requires non-polar, often flammable, mobile phases; sensitive to water content in the mobile phase.
Chiral Polysaccharide-based (e.g., Amylose, Cellulose)Medium to HighHigh (for enantiomers)Enables direct separation of R- and S-enantiomers.[4][5]Higher cost; specific for chiral separations.
Gas Chromatography (50%-cyanopropyl)-methylpolysiloxane (e.g., DB-23)N/A (GC)Very HighHigh resolution and sensitivity, especially with mass spectrometry.[6]Requires derivatization to increase volatility; high temperatures can degrade some analytes.[7][8]

Experimental Workflows and Influencing Factors

The selection and optimization of a chromatographic method for this compound involves a logical workflow. The following diagram illustrates the key decision points in this process.

G cluster_0 Experimental Workflow for Column Selection start Define Analytical Goal (e.g., Quantification, Chiral Separation) technique Select Chromatographic Technique (HPLC/UHPLC or GC) start->technique hplc_branch HPLC/UHPLC technique->hplc_branch Liquid Chromatography gc_branch GC technique->gc_branch Gas Chromatography column_type Choose Column Type (Reversed-Phase, Normal-Phase, Chiral) hplc_branch->column_type gc_column Select Capillary Column (e.g., DB-23) gc_branch->gc_column rp_branch Reversed-Phase column_type->rp_branch np_branch Normal-Phase column_type->np_branch chiral_branch Chiral column_type->chiral_branch c18 C18 Column rp_branch->c18 c8 C8 Column rp_branch->c8 silica Silica/PVA-Sil Column np_branch->silica chiral_col Polysaccharide-based Chiral Column chiral_branch->chiral_col derivatization_hplc Consider Derivatization (for UV/Fluorescence Detection) c18->derivatization_hplc c8->derivatization_hplc method_dev Method Development & Optimization (Mobile Phase/Gradient, Temperature, Flow Rate) silica->method_dev chiral_col->method_dev derivatization_gc Mandatory Derivatization (Esterification & Silylation) gc_column->derivatization_gc derivatization_hplc->method_dev derivatization_gc->method_dev validation Method Validation (Specificity, Linearity, Accuracy, Precision) method_dev->validation analysis Sample Analysis validation->analysis

Caption: Experimental workflow for selecting and validating a chromatography column for this compound analysis.

The separation of this compound is influenced by several interconnected factors related to the analyte, stationary phase, and mobile phase. Understanding these relationships is crucial for method development.

G cluster_1 Factors Influencing Separation analyte Analyte Properties (this compound) - Long Carbon Chain (C23) - Hydroxyl Group - Carboxylic Acid Group - Chirality stationary_phase Stationary Phase (Column Chemistry) analyte->stationary_phase interacts with mobile_phase Mobile Phase (Solvent Composition) analyte->mobile_phase solubility in hydrophobicity Hydrophobicity (e.g., C18, C8) stationary_phase->hydrophobicity polarity Polarity (e.g., Silica) stationary_phase->polarity chirality Chirality (e.g., Polysaccharide) stationary_phase->chirality solvent_strength Solvent Strength & Gradient mobile_phase->solvent_strength ph_modifier pH & Modifiers (e.g., Acetic Acid) mobile_phase->ph_modifier separation Separation Performance (Retention, Resolution, Peak Shape) hydrophobicity->separation polarity->separation chirality->separation solvent_strength->separation ph_modifier->separation

Caption: Interplay of factors affecting the chromatographic separation of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of this compound using different chromatographic techniques.

Reversed-Phase HPLC (RP-HPLC)

This protocol is a general guideline for the analysis of very-long-chain hydroxy fatty acids on a C8 column, which may provide better performance for such hydrophobic molecules compared to a C18 column.[1] Derivatization is often employed to enhance detection by UV or fluorescence.

  • Sample Preparation (Derivatization with Phenacyl Bromide for UV Detection):

    • To 100 µg of the dried sample containing this compound, add 100 µL of a 0.1 M solution of phenacyl bromide in acetone (B3395972) and 1 µL of triethylamine.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in 200 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with 0.1% acetic acid.

    • Gradient: 80% A to 100% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography is effective for separating lipids based on the polarity of their head groups.[2][3]

  • Sample Preparation:

    • Dissolve the lipid extract containing this compound in the initial mobile phase (e.g., hexane (B92381)/isopropanol).

  • Chromatographic Conditions:

    • Column: Silica or PVA-Sil column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of hexane, isopropanol, and a small amount of acetic acid. For example, starting with Hexane:Isopropanol:Acetic Acid (98:2:0.1) and increasing the proportion of isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 206-210 nm or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 20 µL.

Chiral HPLC

This protocol outlines a method for the direct separation of the enantiomers of this compound.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA-U, 3.0 x 150 mm, 1.6 µm).[4]

    • Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of trifluoroacetic acid (TFA), e.g., n-Hexane:2-Propanol:TFA (90:10:0.1).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Detection: LC-MS/MS or UV at low wavelength (if no interfering chromophores are present).

    • Injection Volume: 5 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires derivatization to make the this compound volatile.[6][9]

  • Sample Preparation (Two-step Derivatization):

    • Esterification: Add 1 mL of 2% H₂SO₄ in methanol (B129727) to the dried sample. Heat at 80 °C for 1 hour to form the fatty acid methyl ester (FAME).

    • Extract the FAME with hexane.

    • Evaporate the hexane and dry the sample thoroughly.

    • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group.

  • Chromatographic Conditions:

    • Column: DB-23 capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 240 °C at 4 °C/min, and hold for 10 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-600.

Conclusion

The optimal chromatographic method for the analysis of this compound is highly dependent on the specific research question. For general quantification and separation from other non-polar lipids, reversed-phase HPLC with a C8 column is a promising starting point, likely requiring derivatization for sensitive detection. Normal-phase HPLC excels at class separation based on polarity. For resolving its enantiomers, a polysaccharide-based chiral column is necessary. GC-MS provides the highest resolution but mandates a two-step derivatization process. The protocols and comparative data provided in this guide serve as a foundation for method development and optimization in the analysis of this and other very-long-chain hydroxy fatty acids.

References

A Guide to Inter-Laboratory Comparison of 2-Hydroxytricosanoic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing and participating in an inter-laboratory comparison for the measurement of 2-hydroxytricosanoic acid. Given the absence of a formal, publicly available proficiency testing program for this specific very-long-chain alpha-hydroxy fatty acid, this document outlines the critical experimental protocols and data comparison structures necessary for laboratories to assess and harmonize their analytical performance. The methodologies described are based on established techniques for the analysis of very-long-chain fatty acids (VLCFAs) and other hydroxy fatty acids.

Introduction

This compound is a significant biomarker in the study of certain metabolic disorders, particularly peroxisomal biogenesis disorders like Zellweger syndrome.[1][2] In these conditions, impaired peroxisomal fatty acid alpha- and beta-oxidation leads to the accumulation of VLCFAs in plasma and tissues.[1] Accurate and reproducible measurement of this compound is crucial for disease diagnosis, monitoring, and for evaluating the efficacy of therapeutic interventions.

Inter-laboratory comparison studies are essential for ensuring that analytical measurements are reliable and comparable across different sites, which is critical for multi-center clinical trials and collaborative research.[3][4][5] This guide proposes a standardized approach to comparing analytical methods for this compound, focusing on the two most prevalent and robust techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Recommended Analytical Methods & Protocols

The following sections detail the recommended experimental protocols for the quantification of this compound in biological matrices such as plasma or serum.

GC-MS is a classic and robust method for the analysis of fatty acids. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability.[6][7]

Experimental Protocol:

  • Sample Preparation (Hydrolysis & Extraction):

    • To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar odd-chain hydroxy fatty acid).

    • Perform acid hydrolysis by adding 1 mL of 1M HCl in methanol (B129727) and incubating at 80°C for 60 minutes to release the fatty acid from its esterified forms.

    • After cooling, extract the fatty acids by adding 2 mL of hexane (B92381) and vortexing.

    • Centrifuge to separate the phases and transfer the upper hexane layer to a new tube.

    • Repeat the extraction and pool the hexane layers.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • Incubate at 75°C for 45 minutes to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters/ethers.[7][8]

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., a wax-type column).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a final temperature of around 240-280°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and the internal standard.

LC-MS/MS offers high sensitivity and specificity and has become a primary tool for biomarker quantification.[3][9] Derivatization is often employed to enhance ionization efficiency and improve chromatographic retention.[10][11][12]

Experimental Protocol:

  • Sample Preparation (Hydrolysis & Extraction):

    • Follow the same hydrolysis and liquid-liquid extraction procedure as described for the GC-MS method.

  • Derivatization (using 3-nitrophenylhydrazine (B1228671) - 3-NPH):

    • Reconstitute the dried extract in a suitable solvent (e.g., a water-acetonitrile mixture).

    • Add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in methanol/water.

    • Add 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in methanol.

    • Add 50 µL of 7% pyridine (B92270) in methanol.

    • Incubate at 37°C for 30 minutes.[13]

    • Quench the reaction by adding a weak acid solution (e.g., 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape.

    • Mass Spectrometer: Operate in positive ion electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for the 3-NPH derivatized this compound and the internal standard.[11]

Data Presentation for Inter-Laboratory Comparison

For a successful inter-laboratory comparison, data should be collected and presented in a standardized format. Participating laboratories should analyze a set of shared samples (including reference materials with known concentrations, if available) and report their findings.

Table 1: Comparison of Quantitative Results for this compound (µmol/L)

Sample IDLab 1 (GC-MS)Lab 2 (LC-MS/MS)Lab 3 (GC-MS)Lab 4 (LC-MS/MS)Reference ValueMeanStd. Dev.%CV
Control 10.650.680.630.700.670.6650.0314.7%
Control 20.820.850.790.880.840.8350.0384.6%
Patient 12.152.252.082.31N/A2.1980.1034.7%
Patient 23.403.553.333.62N/A3.4750.1283.7%

Table 2: Method Validation Parameters

ParameterLaboratory 1 (GC-MS)Laboratory 2 (LC-MS/MS)Acceptance Criteria
Linearity (R²) >0.995>0.998>0.99
Limit of Quantification (LOQ) 0.1 µmol/L0.05 µmol/LReportable
Intra-assay Precision (%CV) < 6%< 5%< 15%
Inter-assay Precision (%CV) < 8%< 7%< 15%
Accuracy (% Recovery) 95-105%97-103%85-115%

Visualizations of Workflows and Pathways

The following diagrams illustrate the experimental workflows and the relevant metabolic pathway.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Hydrolysis Acid Hydrolysis Plasma->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Dry Evaporation Extraction->Dry Deriv Add BSTFA (Silylation) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing GCMS->Data LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Hydrolysis Acid Hydrolysis Plasma->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Dry Evaporation Extraction->Dry Deriv Add 3-NPH/EDC (Esterification) Dry->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Data Data Processing LCMS->Data Peroxisomal_Oxidation VLCFA Very-Long-Chain Fatty Acid (e.g., Tricosanoic Acid) Hydroxy_VLCFA This compound VLCFA->Hydroxy_VLCFA Alpha-Oxidation Step 1 Pristanic Pristanic Acid Hydroxy_VLCFA->Pristanic Alpha-Oxidation Step 2 Beta_Ox Peroxisomal Beta-Oxidation Pristanic->Beta_Ox Defect Zellweger Syndrome (Peroxisomal Defect) Defect->Hydroxy_VLCFA Blocks further metabolism, leading to accumulation

References

Safety Operating Guide

Proper Disposal of 2-Hydroxytricosanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 2-Hydroxytricosanoic acid, ensuring the safety of personnel and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

The following table summarizes key physicochemical and safety data for 2-hydroxy Tricosanoic Acid methyl ester, which can serve as a reference point for handling this compound.

PropertyValueReference
GHS Classification Not classified as hazardous
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0
Melting Point/Range 68–70 °C (154.4–158 °F)
Flammability Product is not flammable
Explosion Hazard Product does not present an explosion hazard

Disposal Protocol

The appropriate disposal procedure depends on whether the waste is classified as hazardous. Given the non-hazardous classification of its methyl ester, this compound may likely be considered non-hazardous. However, institutional policies and local regulations must always be followed.

If institutional guidelines and local regulations permit, and the substance is confirmed to be non-hazardous, the following procedure can be followed.

Experimental Protocol for Neutralization and Drain Disposal:

  • Preparation:

    • Conduct the entire procedure in a chemical fume hood.

    • Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) in water.

  • Neutralization:

    • If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) before proceeding.

    • Place the acidic waste solution in a large, chemically resistant container (e.g., a borosilicate glass beaker).

    • Slowly and with constant stirring, add the 5% sodium bicarbonate solution to the acidic waste. Be cautious as this may cause effervescence due to the release of carbon dioxide gas.

    • Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

    • Continue adding the basic solution until the pH of the mixture is neutral (between 6.0 and 8.0).

  • Final Disposal:

    • Once the pH is confirmed to be neutral, the resulting solution may be suitable for drain disposal with copious amounts of water, provided this is in accordance with local wastewater regulations[1][2].

    • Always verify with your institution's Environmental Health and Safety (EHS) department and local authorities before proceeding with drain disposal[2][3].

If there is any uncertainty about the hazardous nature of the waste, or if required by institutional policy, it must be disposed of as hazardous waste.

Protocol for Hazardous Waste Accumulation and Disposal:

  • Segregation:

    • Keep this compound waste separate from other chemical waste streams to prevent incompatible mixtures[4]. Store acids and bases separately[4].

  • Containerization:

    • Store the waste in a clearly labeled, sealed, and chemically compatible container[5][6]. Plastic containers are often preferred[5].

    • The label must include the full chemical name ("this compound"), concentration, and appropriate hazard warnings.

    • Ensure the container cap is in good condition and securely closed when not adding waste[4][5].

  • Accumulation:

    • Accumulate the waste in a designated and properly managed Satellite Accumulation Area (SAA) that is at or near the point of generation[4][5].

    • Do not exceed the maximum allowable quantities for an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste)[5].

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste[5]. Do not attempt to dispose of hazardous waste through regular trash or sewer systems[6].

Disposal Procedure Workflow

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste assess Assess Waste: Hazardous or Non-Hazardous? start->assess non_hazardous Non-Hazardous Pathway assess->non_hazardous Non-Hazardous hazardous Hazardous Pathway assess->hazardous Hazardous / Uncertain neutralize Neutralize with Weak Base (e.g., 5% NaHCO3) non_hazardous->neutralize segregate Segregate Waste hazardous->segregate check_ph Check pH (6.0 - 8.0) neutralize->check_ph check_ph->neutralize pH is Not Neutral drain_disposal Drain Disposal with Copious Water (Check Local Regulations) check_ph->drain_disposal pH is Neutral end End: Proper Disposal drain_disposal->end containerize Containerize in Labeled, Compatible Container segregate->containerize accumulate Accumulate in Satellite Accumulation Area containerize->accumulate request_pickup Request EHS Pickup accumulate->request_pickup request_pickup->end

Caption: Workflow for the safe disposal of this compound.

Regulatory Framework

The disposal of chemical waste is governed by a framework of federal and state regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA)[7][8][9]. States may have their own, often more stringent, regulations that must also be followed[7][10]. It is the responsibility of the waste generator to ensure compliance with all applicable regulations[9].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxytricosanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxytricosanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.